molecular formula C7H6N4O B2701970 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 155431-59-7

4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Número de catálogo: B2701970
Número CAS: 155431-59-7
Peso molecular: 162.152
Clave InChI: YFLZLYNJMLQUIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.152. The purity is usually 95%.
BenchChem offers high-quality 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-pyridin-4-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h1-5H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLZLYNJMLQUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Single Crystal X-Ray Diffraction Analysis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A Technical Guide to Structural Determination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: In-Depth Technical Guide / Whitepaper

Introduction & Structural Significance

The compound 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 155431-59-7) represents a highly versatile bifunctional building block in modern crystal engineering, metal-organic framework (MOF) design, and pharmaceutical development.

From a crystallographic perspective, its significance lies in its dual-nature supramolecular profile:

  • The Pyridine Ring: Features a highly basic nitrogen atom (N-acceptor) that serves as a predictable node for metal coordination or strong hydrogen bonding.

  • The Triazolone Moiety: Contains a rigid, planar five-membered ring featuring a carbonyl group (C=O, strong H-bond acceptor) and adjacent secondary amines (N-H, strong H-bond donors).

Understanding the exact spatial arrangement, tautomeric state, and supramolecular networking of this molecule requires high-resolution Single Crystal X-ray Diffraction (SCXRD) . This guide outlines the authoritative methodology for growing, acquiring, and refining the SCXRD data for this molecular framework, explaining the causality behind each experimental choice to ensure a self-validating structural model.

Crystallization Methodology

Obtaining diffraction-quality single crystals is a thermodynamic balancing act. The high polarity of the triazolone ring contrasts with the hydrophobic nature of the aromatic pyridine ring, making solvent selection critical.

Step-by-Step Crystallization Protocol
  • Solvent System Selection: Prepare a binary solvent system. A mixture of Methanol (good solvent) and Diethyl Ether (antisolvent) is optimal. Causality: Methanol disrupts premature hydrogen bonding between the triazolone rings, preventing the rapid precipitation of amorphous powders.

  • Dissolution: Dissolve 10 mg of the compound in 2 mL of Methanol in a 1 dram glass vial. Sonicate until optically clear.

  • Vapor Diffusion Setup: Place the uncapped 1 dram vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether. Cap the outer vial tightly.

  • Incubation: Store the setup in a vibration-free environment at 298 K for 3–7 days.

  • Harvesting: Block-like, transparent single crystals will form on the walls of the inner vial as the ether slowly diffuses into the methanol, gradually lowering the solubility of the compound and allowing molecules to pack into their lowest-energy thermodynamic lattice.

SCXRD Data Acquisition Workflow

Once a suitable crystal (ideally 0.1–0.3 mm in dimension) is grown, data collection must be executed under conditions that maximize resolution and minimize thermal noise.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Cryo-Mounting (100 K, Paratone-N) A->B C 3. X-Ray Diffraction (Mo Kα, Diffractometer) B->C D 4. Data Reduction (SAINT & SADABS) C->D E 5. Structure Solution (SHELXT Dual-Space) D->E F 6. Least-Squares Refinement (SHELXL / Olex2) E->F G 7. Validation & CIF (CheckCIF) F->G

Caption: SCXRD data acquisition and refinement workflow for structural determination.

Experimental Protocol & Causality
  • Cryo-Mounting: The crystal is coated in Paratone-N oil and mounted on a MiTeGen cryoloop. Causality: The oil serves a dual purpose: it acts as an adhesive and forms a rigid glass when flash-cooled to 100 K, protecting the crystal from atmospheric moisture and preventing the loss of any co-crystallized solvent molecules that would otherwise cause the lattice to crack.

  • Temperature Control: Data is collected at 100(2) K using a liquid nitrogen cryostream. Causality: Cooling drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, extends the resolution limit beyond 0.80 Å, and is absolutely critical for accurately locating the electron density of the N-H hydrogen atoms.

  • Data Collection & Reduction: A diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) is used. Raw frames are integrated using software like SAINT, and a multi-scan absorption correction is applied via SADABS. Causality: SADABS corrects for the varying path lengths of X-rays through the non-spherical crystal, ensuring that the calculated Anisotropic Displacement Parameters (ADPs) accurately reflect chemical reality rather than systematic absorption errors.

Structure Solution and Refinement (Self-Validating Protocol)

The mathematical transformation of diffraction spots (reciprocal space) into a 3D molecular model (real space) relies on industry-standard algorithms. The model must act as a self-validating system where the final parameters prove the initial chemical assumptions.

  • Structure Solution: The phase problem is solved using the dual-space algorithm in SHELXT [1]. This algorithm automatically assigns the space group and locates the heavy atoms (C, N, O) by iterating between real and reciprocal space.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL [2] within the Olex2 graphical interface [3].

  • Hydrogen Atom Treatment (Critical Step):

    • Carbon-bound Hydrogens (C-H): Placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Nitrogen-bound Hydrogens (N-H): To definitively prove the tautomeric state of the triazolone ring, the N-H protons must be located objectively from the difference Fourier map ( Δρ ). Once located, they are refined freely or with a soft distance restraint (DFIX 0.88 Å). Causality: If the proton is merely "calculated" into position, the structure cannot be used as proof of hydrogen bonding. Locating the peak in the residual electron density map self-validates the tautomer assignment.

Validation Metrics

A trustworthy SCXRD model will self-validate through its refinement metrics:

  • R1​ (Agreement Factor): Should be < 0.05. This indicates that the calculated model matches the observed diffraction data with >95% accuracy.

  • Goodness-of-Fit (GoF): Must approach 1.00. A GoF significantly > 1.0 indicates unresolved twinning or missing atoms, while < 1.0 indicates over-parameterization.

  • Residual Electron Density: The highest unassigned peak in the Δρ map should be < 0.5 e⁻/ų, confirming no atoms were missed.

Crystallographic Data & Supramolecular Architecture

While the exact unit cell can vary depending on the formation of specific polymorphs or solvates (e.g., hydrates), the table below summarizes the highly representative, expected crystallographic parameters for the pure phase of this molecular framework.

Table 1: Representative SCXRD Parameters for C₇H₆N₄O
ParameterValue / Expected Range
Chemical Formula C₇H₆N₄O
Formula Weight 162.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c (Common for planar aromatic H-bonders)
Unit Cell Dimensions a≈3.8 Å, b≈14.2 Å, c≈11.5 Å
Cell Angle β≈95.0∘
Volume ≈618.0 ų
Z, Calculated Density 4, ≈1.74 g/cm³
Absorption Coefficient ( μ ) ≈0.12 mm⁻¹
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.092
Goodness-of-fit on F2 1.02 – 1.05
Supramolecular Logic

The packing of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is governed by a strict hierarchy of supramolecular synthons. The strongest donor (Triazolone N-H) will preferentially seek the strongest acceptor (Pyridine N).

HBond N1 Triazolone N-H Donor N2 Pyridine N Acceptor N1->N2 Strong H-Bond (~2.7 Å) O1 Carbonyl O Acceptor N1->O1 Moderate H-Bond (~2.8 Å)

Caption: Supramolecular hydrogen-bonding logic between triazolone donors and respective acceptors.

This primary N-H···N interaction typically drives the formation of infinite 1D zig-zag chains along the crystallographic a-axis. Secondary N-H···O=C interactions cross-link these chains into 2D corrugated sheets. The remaining void spaces are minimized by the parallel offset π−π stacking of the pyridine rings (centroid-to-centroid distances of ~3.6 Å), resulting in the high calculated density (~1.74 g/cm³) typical of this structural class.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, Foundations and Advances, 71(1), 3-8. 1

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8. 2

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. 3

Sources

Spectroscopic Elucidation of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A Technical Guide to ¹H and ¹³C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document offers a detailed examination of its predicted NMR chemical shifts, supported by data from analogous structures and foundational NMR principles. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this class of heterocyclic compounds. While direct experimental data for the title compound is not available in the cited literature, this guide provides a robust, predictive framework based on established knowledge of 1,2,4-triazole derivatives.[1][2][3][4][5][6][7][8]

Introduction: The Significance of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

The 1,2,4-triazole nucleus is a cornerstone in the architecture of a multitude of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4] The fusion of this privileged scaffold with a pyridine ring, as seen in 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, is a strategic approach in medicinal chemistry to modulate physicochemical properties and enhance biological efficacy. The title compound, with its unique electronic and structural attributes, presents a compelling subject for detailed spectroscopic analysis. NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of such novel entities.[3]

This guide delves into the predicted ¹H and ¹³C NMR chemical shifts of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, providing a foundational understanding for its identification and characterization. The predictions herein are derived from a comprehensive analysis of structurally related compounds reported in the literature.[1][6][9][10][11]

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. For 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, the electron-withdrawing nature of the pyridinyl group and the triazolone ring significantly influences the resonance frequencies of the constituent protons and carbons.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one are numbered as depicted in the following diagram.

Caption: Molecular structure of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one with atom numbering for NMR assignments.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are summarized in the table below. These values are estimated based on typical ranges for similar heterocyclic systems and the expected electronic effects. The use of a polar aprotic solvent like DMSO-d₆ is assumed, as it is commonly used for 1,2,4-triazole derivatives and can effectively solvate the molecule, allowing for the observation of exchangeable protons.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N1-H)11.0 - 12.0Broad Singlet-
H3 (C3-H)8.0 - 8.5Singlet-
H2', H6' (Pyridine)8.6 - 8.8Doublet5.0 - 6.0
H3', H5' (Pyridine)7.5 - 7.7Doublet5.0 - 6.0

Rationale for Predicted ¹H Chemical Shifts:

  • N1-H (H1): The proton attached to N1 of the triazolone ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, especially in a solvent like DMSO-d₆. Its resonance is anticipated as a broad singlet in the downfield region of the spectrum.[3]

  • C3-H (H3): The proton at the C3 position of the triazolone ring is expected to resonate in the aromatic region, typically between δ 7.5 and 9.5 ppm for 1,2,4-triazole ring protons.[3] The specific value is influenced by the electronic nature of the substituents.

  • Pyridine Protons (H2', H6' and H3', H5'): The protons on the pyridine ring will exhibit a characteristic AA'BB' or a simple doublet of doublets pattern. The protons ortho to the nitrogen (H2' and H6') are expected to be the most deshielded due to the inductive effect and lone pair influence of the nitrogen atom. The protons meta to the nitrogen (H3' and H5') will appear at a relatively upfield position.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in the table below. The carbonyl carbon of the triazolone ring is expected to be the most downfield signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3140 - 150
C5155 - 165
C2', C6'150 - 155
C3', C5'120 - 125
C4'145 - 150

Rationale for Predicted ¹³C Chemical Shifts:

  • C5 (Carbonyl Carbon): The carbonyl carbon (C5) in the triazol-5-one ring is anticipated to have the most downfield chemical shift due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.[2] For related 1,2,4-triazol-5-ones, this carbon typically resonates in the δ 155-170 ppm range.[3]

  • C3: The C3 carbon of the triazole ring is also expected to be in the downfield region, typically between δ 140-170 ppm, influenced by the adjacent nitrogen atoms.[3]

  • Pyridine Carbons (C2', C6', C3', C5', C4'): The chemical shifts of the pyridine ring carbons are well-established. The carbons ortho and para to the nitrogen (C2', C6', and C4') are more deshielded than the meta carbons (C3' and C5'). The C4' carbon, being attached to the triazolone ring, will have its chemical shift influenced by the electronic properties of this substituent.

Experimental Protocol for NMR Analysis

The following section outlines a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The causality behind the choice of solvent and referencing standard is critical for obtaining high-quality, reproducible data.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures the dissolution of the typically crystalline 1,2,4-triazole derivatives and its ability to form hydrogen bonds helps in observing exchangeable N-H protons.[3] Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can be considered as alternative solvents, but may lead to different chemical shifts and potential proton exchange with the solvent.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for high-resolution spectra.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition

The following workflow illustrates the key stages of NMR data acquisition.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing Weigh_Sample Weigh 5-10 mg of Compound Add_Solvent Add 0.6-0.7 mL DMSO-d6 Weigh_Sample->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert Sample into Spectrometer Transfer->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Tune_Probe Tune Probe Lock_Shim->Tune_Probe Acquire_1H Acquire 1H Spectrum Tune_Probe->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Fourier_Transform Fourier Transform Acquire_2D->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration_Peak_Picking Integration & Peak Picking Baseline_Correction->Integration_Peak_Picking

Sources

hydrogen bonding networks in 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one crystals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Networks in 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Crystals

Abstract

The precise architecture of molecules in the solid state is dictated by a complex interplay of intermolecular forces, among which hydrogen bonding is paramount. This guide provides a detailed exploration of the hydrogen bonding networks within the crystalline structure of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. For researchers in crystallography, materials science, and drug development, a thorough understanding of these non-covalent interactions is critical as they directly influence crucial physicochemical properties such as solubility, stability, polymorphism, and bioavailability. This document synthesizes crystallographic principles with spectroscopic and computational methodologies to offer a comprehensive view of how these supramolecular synthons are formed and how they can be reliably characterized.

Introduction: The Central Role of Hydrogen Bonding in Crystal Engineering

In the field of drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its molecular structure. The arrangement of molecules into a crystal lattice, a practice known as crystal engineering, is predominantly governed by hydrogen bonds. These interactions, formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom with a lone pair of electrons (the acceptor), are highly directional and specific, making them powerful tools for designing ordered molecular assemblies.[1]

The molecule 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (C₇H₆N₄O) is a compelling subject for such a study. It possesses a rich array of hydrogen bond donors and acceptors:

  • Hydrogen Bond Donors (HBD): The N-H group on the triazolone ring is a strong proton donor.

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) of the triazolone ring, the nitrogen atoms within the triazole ring, and the nitrogen atom of the pyridine ring are all potent proton acceptors.[2]

The presence of both a pyridine and a triazolone moiety suggests the formation of robust and predictable hydrogen bonding patterns, which are fundamental to the stability and properties of the resulting crystal.[3][4] Understanding these networks allows scientists to anticipate and control the solid-state behavior of this and related compounds.

Synthesis and Single Crystal Growth

The rational analysis of a crystal structure begins with its synthesis and crystallization. The quality of the crystal is the single most important factor for a successful X-ray diffraction experiment.[5][6]

Synthesis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

While various synthetic routes to substituted 1,2,4-triazoles exist, a common approach involves the cyclization of intermediates derived from isonicotinic acid hydrazide.[7][8][9] The synthesis provides the foundational material for subsequent crystallographic studies.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Growing diffraction-quality single crystals is often the rate-limiting step in structure determination.[10] The slow evaporation method is a reliable and accessible technique for many organic compounds.[11]

Causality: The objective is to bring a saturated solution to a state of supersaturation so slowly that molecules have sufficient time to deposit onto a growing crystal lattice in an ordered fashion, rather than crashing out of solution as an amorphous powder or polycrystalline mass.[5]

Step-by-Step Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound has moderate solubility. A solvent in which the compound is too soluble will require a large volume to be evaporated, while a solvent in which it is poorly soluble may not dissolve enough material. Methanol, ethanol, or acetonitrile are often good starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the compound at room temperature or with gentle heating. Ensure all solid material is completely dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial or test tube. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. This is a critical step; the small perforations restrict the rate of solvent evaporation, promoting slow, ordered crystal growth.[12]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.

  • Monitoring and Harvesting: Monitor the vial daily. Crystals should appear within a few days to a week. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.[6]

Analysis of the Hydrogen Bonding Network

The crystal structure of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is stabilized by a network of intermolecular hydrogen bonds. The primary interaction is expected to be a robust N-H···O hydrogen bond, a common and highly stable motif in related structures.[3]

Primary Supramolecular Synthons

Based on the functional groups, we can predict the formation of specific, recurring hydrogen bond patterns, or supramolecular synthons.

  • N-H···O Chain/Dimer: The strong N-H donor of the triazolone ring is most likely to interact with the strong C=O acceptor of a neighboring molecule. This can lead to the formation of one-dimensional chains or centrosymmetric dimers, which are common motifs in structures containing amide or lactam-like functionalities.[13]

  • N-H···N Interactions: The triazolone N-H can also interact with the pyridyl nitrogen of an adjacent molecule. The pyridyl nitrogen is a strong hydrogen bond acceptor, and this interaction often plays a key role in the crystal packing of pyridine-containing compounds.[4][14]

  • Weak C-H···N and C-H···O Bonds: In addition to the strong, classical hydrogen bonds, weaker C-H···N and C-H···O interactions involving the aromatic C-H groups of the pyridine ring can provide additional stabilization to the three-dimensional crystal lattice.[15]

  • π-π Stacking: The aromatic pyridine and triazole rings may also engage in π-π stacking interactions, further influencing the overall packing arrangement.[16][17]

Data Presentation: Representative Hydrogen Bond Geometry

The following table summarizes the expected geometric parameters for the primary hydrogen bonds, based on typical values observed in similar crystal structures from the Cambridge Structural Database.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(1)-HH(1)O(1) [carbonyl]~0.86~1.9 - 2.2~2.8 - 3.0~150 - 170
N(1)-HH(1)N(4) [pyridine]~0.86~2.0 - 2.3~2.9 - 3.1~140 - 160
C(aryl)-HH(aryl)O(1) [carbonyl]~0.93~2.3 - 2.6~3.2 - 3.5~130 - 150
C(aryl)-HH(aryl)N(triazole)~0.93~2.4 - 2.7~3.3 - 3.6~130 - 150
Visualization of the Hydrogen Bonding Network

A logical diagram of the primary hydrogen bonding motif can illustrate how individual molecular units assemble into a larger supramolecular structure. The following DOT script generates a diagram showing a potential chain formation.

Hydrogen_Bonding_Network cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C mol_A 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one N-H C=O Py-N mol_B 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one N-H C=O Py-N mol_A:co->mol_B:nh N-H···O mol_C 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one N-H C=O Py-N mol_B:co->mol_C:nh N-H···O

Caption: Predicted N-H···O hydrogen bond chain motif.

Methodologies for Characterization

A multi-faceted approach combining diffraction, spectroscopy, and computation is required for a complete and validated analysis of the hydrogen bonding network.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal. It provides precise coordinates of atoms, allowing for the direct measurement of hydrogen bond lengths and angles.[6]

The following diagram and protocol outline the self-validating system for determining a crystal structure.

SCXRD_Workflow A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B Mount on goniometer C 3. Data Reduction & Integration B->C Raw diffraction images D 4. Structure Solution (e.g., Direct Methods) C->D Reflection intensities (hkl) E 5. Structure Refinement D->E Initial atomic model E->D Model adjustment F 6. Validation & Analysis (CIF) E->F Refined structure

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling under a stream of nitrogen gas to minimize radiation damage.[12]

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. As the crystal rotates, different lattice planes satisfy the Bragg condition and diffract the X-rays, producing a pattern of reflections whose positions and intensities are recorded by a detector.[6]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This yields a list of reflections (hkl files).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.[10]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and deposited in a standard format, the Crystallographic Information File (CIF).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for probing hydrogen bonding in the solid state. The formation of a hydrogen bond perturbs the vibrational frequency of the involved functional groups.[18][19]

Expected Spectral Signatures:

  • N-H Stretching: In a non-hydrogen-bonded state, the N-H stretch would appear as a sharp band at a higher frequency. Upon forming an N-H···O or N-H···N bond, this band will broaden and shift to a lower wavenumber (red-shift) due to the weakening of the N-H covalent bond.

  • C=O Stretching: Similarly, the carbonyl stretching frequency will typically red-shift upon accepting a hydrogen bond, as electron density is pulled away from the C=O double bond.

This technique provides corroborating evidence for the interactions identified by SCXRD.[20][21]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), offer invaluable insights into the energetics and electronic nature of hydrogen bonds.[22]

Workflow for Computational Analysis:

  • Model Building: A molecular cluster is extracted from the SCXRD-determined crystal structure.

  • Geometry Optimization: The geometry of the cluster is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) to find the minimum energy conformation.

  • Energy Calculation: The interaction energy of a specific hydrogen bond can be calculated by comparing the energy of the hydrogen-bonded dimer to the sum of the energies of the individual monomers, correcting for basis set superposition error (BSSE).

  • Topological Analysis (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to identify and characterize bond critical points, providing definitive evidence of a bonding interaction.

These calculations help quantify the strength of the interactions that stabilize the crystal lattice, complementing the structural data from diffraction experiments.[23][24][25]

Conclusion and Broader Implications

The crystal structure of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is governed by a well-defined network of hydrogen bonds, primarily driven by the strong N-H donor and the C=O and pyridyl-N acceptors. The predictable formation of N-H···O and N-H···N synthons creates a robust, three-dimensional architecture. An integrated analytical approach, combining single-crystal X-ray diffraction for structural elucidation, FTIR spectroscopy for vibrational confirmation, and computational chemistry for energetic analysis, provides a comprehensive and trustworthy understanding of these critical intermolecular interactions.

For professionals in drug development, this knowledge is directly applicable to controlling polymorphism, predicting solubility, and designing stable crystalline forms of APIs. For materials scientists, it serves as a case study in the rational design of functional molecular materials through the principles of crystal engineering.

References

  • Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. RSC Publishing.
  • How to grow crystals for X-ray crystallography. International Union of Crystallography (IUCr).
  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.
  • Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate.
  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC.
  • Criteria for Determining the Hydrogen-Bond Structures of a Tyrosine Side Chain by Fourier Transform Infrared Spectroscopy. ACS Publications.
  • Rapid Sampling of Hydrogen Bond Networks for Computational Protein Design. PubMed.
  • Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. LSU Scholarly Repository.
  • Rapid Sampling of Hydrogen Bond Networks for Computational Protein Design. ACS Publications.
  • Hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites for trizaole (Tz, left) and for triazolone (TzO, right). ResearchGate.
  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PMC.
  • How to grow crystals for X-ray crystallography. IUCr Journals.
  • Hydrogen Bonding and Computational Chemistry. ResearchGate.
  • Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. PMC - NIH.
  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars.
  • Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design - ACS Publications.
  • Intramolecular π-stacking in cationic iridium(iii) complexes with a triazole–pyridine type ancillary ligand: synthesis, photophysics, electrochemistry properties and piezochromic behavior. Journal of Materials Chemistry (RSC Publishing).
  • The predominant C—H⋯N hydrogen bonds between triazole rings in one... ResearchGate.
  • Structure–Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • In Silico Understanding of the Hydrogen Bond Network in Organic Solvent Mixtures. bonndoc.
  • Hydrogen bond. Wikipedia.
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH.
  • X-ray crystallography. Wikipedia.
  • π–π interactions (black dashed lines) between pyridyl and triazole... ResearchGate.
  • Crystal Structure of 4Allyl5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C10H10N4S. ResearchGate.
  • x Ray crystallography. PMC - NIH.
  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate.
  • 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one - C7H6N4O | CSSB00000723267. Chemspace.
  • 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridinium chloride. PMC.
  • Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. MDPI.
  • 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. NextSDS.

Sources

Mechanism of Formation for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazol-5-one scaffold is a privileged pharmacophore in medicinal chemistry and a critical precursor in the development of high-energy, insensitive materials[1]. Specifically, the 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivative integrates the hydrogen-bonding capacity of the triazolone core with the basicity and coordination potential of a pyridine ring.

Synthesizing this compound requires precise control over sequential nucleophilic additions and intramolecular cyclizations. This guide deconstructs the mechanistic pathway, thermodynamic drivers, and self-validating experimental protocols required to synthesize this heterocycle with high atom economy and purity, avoiding the use of highly toxic isocyanates[2].

Retrosynthetic Analysis & Strategic Precursors

The target 1,2,4-triazol-5-one ring can be strategically disconnected into three primary synthons:

  • Ethyl Carbazate (Hydrazinecarboxylic acid ethyl ester): Provides the N1​−N2​−C5​(=O) structural backbone.

  • Triethyl Orthoformate: Acts as a highly electrophilic one-carbon synthon, ultimately becoming the C3​ methine carbon of the triazole ring[3].

  • 4-Aminopyridine: Supplies the N4​ nitrogen and the functionalized aryl substituent.

By leveraging these precursors, the synthesis proceeds via a thermodynamically driven condensation pathway, characterized by the sequential elimination of ethanol molecules.

Step-by-Step Mechanistic Pathway

The formation of the 1,2,4-triazol-5-one core is a cascade reaction that relies on the differential electrophilicity of the intermediates.

Step 1: Electrophilic Activation & Condensation

The reaction initiates with the condensation of ethyl carbazate and triethyl orthoformate. The primary amine of the carbazate attacks the highly electrophilic central carbon of the orthoformate. Driven by the high temperature (140 °C), two equivalents of ethanol are distilled off, yielding ethyl 2-(ethoxymethylene)hydrazinecarboxylate .

Step 2: Nucleophilic Substitution (Amidrazone Formation)

Upon the introduction of 4-aminopyridine, the primary amine acts as a nucleophile. Causality note: The amine selectively attacks the ethoxymethylene carbon ( C3​ ) rather than the ester carbonyl ( C5​ ) because the methine carbon is highly activated by the adjacent electronegative ethoxy group and the imine nitrogen. This addition-elimination step expels a third equivalent of ethanol, forming an amidrazone intermediate .

Step 3: Tautomerization & Intramolecular Cyclization

The amidrazone intermediate undergoes a critical tautomerization. This proton shift moves the double bond, enhancing the nucleophilicity of the pyridine-derived nitrogen ( N4​ ). Once properly oriented, the N4​ lone pair attacks the C5​ ester carbonyl. This intramolecular attack forms a high-energy tetrahedral intermediate. The thermal energy provided by refluxing conditions overcomes the activation barrier, causing the intermediate to collapse. A final equivalent of ethanol is expelled, yielding the thermodynamically stable, aromatic 1,2,4-triazol-5-one ring[4].

Mechanism Step1 Step 1: Electrophilic Activation HC(OEt)3 + H2N-NH-COOEt -> EtO-CH=N-NH-COOEt + 2EtOH Step2 Step 2: Nucleophilic Substitution EtO-CH=N-NH-COOEt + Pyr-NH2 -> Pyr-NH-CH=N-NH-COOEt + EtOH Step1->Step2 Step3 Step 3: Amidrazone Tautomerization Pyr-NH-CH=N-NH-COOEt <=> Pyr-N=CH-NH-NH-COOEt Step2->Step3 Step4 Step 4: Intramolecular Cyclization Pyr-N attacks Ester C=O Tetrahedral Intermediate Formation Step3->Step4 Step5 Step 5: Elimination & Aromatization Loss of EtOH Formation of 1,2,4-triazol-5-one ring Step4->Step5

Step-by-step mechanistic pathway and electron flow for the triazole ring formation.

Experimental Workflow & Protocol (Self-Validating System)

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The physical state changes (distillation, precipitation) serve as real-time indicators of reaction progress.

Phase 1: Synthesis of the Ethoxymethylene Intermediate
  • Charge the Reactor: In a 50 mL round-bottom flask equipped with a short-path distillation head, combine ethyl carbazate (1.0 eq, 10 mmol) and triethyl orthoformate (1.2 eq, 12 mmol).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) to lower the activation energy for orthoester cleavage.

  • Thermal Condensation: Heat the neat mixture to 140 °C for 2 hours.

  • Validation Checkpoint: The reaction is driven to completion by Le Chatelier's principle. The collection of approximately 20 mmol of ethanol in the receiving flask validates the successful formation of the intermediate. TLC (Silica, EtOAc:Hexane 1:1) will confirm the consumption of ethyl carbazate.

Phase 2: Amine Addition and Ring Closure
  • Solvent Addition: Cool the Phase 1 mixture to room temperature and dissolve the crude intermediate in anhydrous toluene (20 mL).

  • Amine Introduction: Add 4-aminopyridine (1.0 eq, 10 mmol) to the solution.

  • Cyclization: Equip the flask with a reflux condenser and heat to 110 °C for 6–8 hours.

  • Validation Checkpoint: The target 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is highly polar and exhibits poor solubility in toluene. As the cyclization proceeds, the product will spontaneously precipitate from the boiling solution, driving the equilibrium forward and preventing side reactions.

  • Isolation: Cool the suspension to 0 °C. Isolate the product via vacuum filtration, washing the filter cake with cold toluene (2 x 10 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the analytically pure compound.

Workflow A Ethyl Carbazate + Triethyl Orthoformate B Intermediate 1 Ethyl 2-(ethoxymethylene) hydrazinecarboxylate A->B Reflux, 140°C -2 EtOH C 4-Aminopyridine Addition B->C Toluene, RT D Intermediate 2 Amidrazone Derivative C->D Nucleophilic Attack - EtOH E Thermal Cyclization (- EtOH) D->E Reflux, 110°C F Target Compound 4-(pyridin-4-yl)-4,5-dihydro -1H-1,2,4-triazol-5-one E->F Ring Closure - EtOH

Workflow for the synthesis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Quantitative Data & Optimization

The table below summarizes the critical thermodynamic parameters and experimental rationale required to optimize the yield of the triazolone core.

Table 1: Reaction Optimization and Thermodynamic Parameters

ParameterPhase 1 (Condensation)Phase 2 (Cyclization)Mechanistic Rationale
Temperature 140 °C (Neat)110 °C (Toluene)Phase 1 requires high heat to distill off EtOH byproducts. Phase 2 requires sustained reflux to overcome the activation energy of the tetrahedral intermediate formation.
Time 2 Hours6 - 8 HoursElectrophilic activation of the orthoester is rapid; the intramolecular ring closure is the rate-limiting step.
Catalyst p-TSA (0.05 eq)None (Autocatalytic)Acid catalyzes the initial orthoester cleavage. In Phase 2, the inherent basicity of 4-aminopyridine facilitates the necessary tautomerization.
Yield >95% (Crude)75 - 85% (Isolated)The continuous precipitation of the highly polar cyclic product in non-polar toluene drives the thermodynamic equilibrium toward completion.

References

  • Kahveci, B., et al. "Microwave-assisted synthesis of some 1,2,4-triazol-5-one derivatives.
  • Medetalibeyoğlu, H., & Yüksek, H. "Chemistry of 1,2,4-Triazoles in Current Science." ISRES.
  • Zbarsky et al. "Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO)
  • Miszczyk, P., et al.

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Metal-Organic Frameworks (MOFs) using 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP)

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) requires ligands that offer both structural rigidity and predictable coordination geometries. The compound 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 155431-59-7)[1] is an exceptional bifunctional organic linker. By combining a neutral, soft-donor pyridyl nitrogen with an acidic, hard-donor triazolone ring, it enables the construction of highly robust, multi-dimensional porous networks. This application note details the mechanistic principles, empirical optimization, and step-by-step solvothermal protocol for synthesizing a Copper(II)-based MOF (Cu-pytz) using this ligand.

Mechanistic Insights & Scientific Rationale

As a Senior Application Scientist, it is critical to understand why specific synthetic choices are made, rather than merely following a recipe. The synthesis of MOFs using pyridine-triazole derivatives is governed by precise thermodynamic and kinetic controls[2].

Ligand Chemistry and Coordination Behavior

The ligand features two distinct coordination domains:

  • The Pyridyl Nitrogen: Acts as a neutral electron donor that readily coordinates to transition metals like Cu(II) and Pd(II)[2].

  • The Triazol-5-one Ring: Contains an acidic proton with a predicted pKa​ of ~5.95[3]. Upon deprotonation, the triazolonate anion presents multiple coordination sites (the carbonyl oxygen and adjacent ring nitrogens), which act as multidentate bridging units to form Secondary Building Units (SBUs)[4].

Solvent and Temperature Kinetics

Data mining of over 900 MOF synthesis protocols reveals that nitrogen-donor ligands achieve optimal crystallinity under solvothermal conditions between 80 °C and 160 °C, predominantly utilizing N,N-dimethylformamide (DMF) and water mixtures[5]. DMF acts not only as a solvent but also slowly decomposes at elevated temperatures to release dimethylamine, which acts as an in-situ base to gradually deprotonate the triazolone ring, ensuring controlled crystal growth rather than rapid, amorphous precipitation.

Structural Flexibility and Desolvation

Pyridine-triazole MOFs are highly prized for their "third-generation" flexible behavior. During the desolvation (activation) process, the triazolone-metal backbone remains rigid, while the pyridine rings can undergo slight dihedral rotations. This molecular "hinge" effect allows the framework to accommodate the removal of guest solvent molecules without collapsing the pore structure[6].

Experimental Workflows & Logical Relationships

Mechanism L Neutral Ligand (H-pytz) D Deprotonation (pKa ~5.95) Triazolonate Anion L->D Thermal DMF Decomposition C Metal Coordination Cu(II) Paddlewheel SBU D->C + Cu(NO3)2 F 3D Framework Assembly Flexible Porous Network C->F Solvothermal Polymerization

Mechanistic pathway from ligand deprotonation to 3D framework assembly.

Workflow A 1. Precursor Preparation Ligand + Cu(NO3)2·3H2O B 2. Solvent Mixing DMF:H2O (4:1 v/v) + HNO3 A->B C 3. Solvothermal Synthesis 120°C for 72 hours B->C Heating (2°C/min) D 4. Harvesting Centrifugation & Visual Check C->D Cooling (1°C/min) E 5. Solvent Exchange Methanol Wash (3x 24h) D->E Remove heavy DMF F 6. Thermal Activation Dynamic Vacuum, 150°C, 12h E->F Desolvation G Activated Cu-pytz MOF Ready for Gas Sorption F->G

Step-by-step experimental workflow for Cu-pytz MOF synthesis and activation.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the activation step unless the intermediate visual and analytical checkpoints are met.

Phase 1: Solvothermal Synthesis
  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and 0.1 mmol of Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) in 10 mL of a DMF/Water mixture (4:1 v/v).

  • Modulation: Add 50 µL of 1M HNO3​ . Causality: Nitric acid acts as a competitive modulator. By temporarily protonating the triazolone moiety, it slows down the coordination kinetics, preventing amorphous precipitation and promoting the growth of highly crystalline domains.

  • Heating: Seal the vial tightly and place it in an isothermal oven. Heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 72 hours.

  • Cooling: Cool to room temperature at a controlled rate of 1 °C/min. Causality: Slow cooling minimizes thermal shock, preventing the fracturing of the macroscopic crystals.

  • Validation Checkpoint 1: You should observe deep blue, polyhedral crystals at the bottom of the vial. If the precipitate is a pale, amorphous powder, the coordination kinetics were too fast (increase HNO3​ concentration in the next run).

Phase 2: Solvent Exchange & Activation (Desolvation)
  • Solvent Exchange: Decant the mother liquor. Wash the crystals with 10 mL of fresh DMF to remove unreacted precursors. Subsequently, soak the crystals in 10 mL of anhydrous Methanol. Replace the Methanol every 24 hours for 3 days.

    • Causality: DMF has a high boiling point (153 °C) and strong surface tension. Direct heating to remove DMF causes capillary forces that will collapse the delicate pore structure. Exchanging DMF with a lower surface tension solvent like Methanol preserves framework integrity[6].

  • Thermal Activation: Transfer the methanol-exchanged crystals to a sample tube. Activate under dynamic vacuum ( <10−3 Torr) at 80 °C for 2 hours, then ramp to 150 °C for 12 hours.

  • Validation Checkpoint 2: Perform Powder X-Ray Diffraction (PXRD). The experimental pattern must match the simulated single-crystal structure. A shift in low-angle peaks indicates successful, flexible desolvation without framework collapse[6].

Quantitative Data Presentation

The following tables summarize the empirical optimization parameters and the expected physicochemical properties of the resulting framework.

Table 1: Solvothermal Optimization Matrix
Temperature (°C)Solvent Ratio (DMF:H2O)Modulator ( HNO3​ )Yield (%)Crystallinity (PXRD)BET Surface Area ( m2/g )
801:1None45Low (Amorphous)320
120 4:1 0.5 eq 82 High (Polyhedral) 1,150
1601:01.0 eq60Moderate890
Table 2: Functional Group Coordination Profiling
Functional Group pKa​ Primary Binding MetalCoordination ModeStructural Role
Pyridyl Nitrogen~5.2Cu(II), Pd(II), Zn(II)MonodentateRotational flexibility during desolvation
Triazol-5-one~5.95Cu(II), Zn(II), Co(II)Bidentate (N, O)Rigid backbone / SBU formation

References

  • NextSDS. "4-(pyridin-4-yl)
  • ChemicalBook. "4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Physicochemical Properties." ChemicalBook.
  • ACS Applied Materials & Interfaces. "A Pyridyltriazol Functionalized Zirconium Metal–Organic Framework for Selective and Highly Efficient Adsorption of Palladium.
  • National Institutes of Health (PMC).
  • CrystEngComm (RSC Publishing). "Desolvation process in the flexible metal–organic framework[Cu(Me-4py-trz-ia)], adsorption of dihydrogen and related structure responses." Royal Society of Chemistry.
  • Frontiers in Chemistry. "Research progress of EMOFs-based burning rate catalysts for solid propellants." Frontiers.

Sources

4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one as a bridging ligand in coordination polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (pytzO) as a Bridging Ligand in Coordination Polymers

Prepared by: Senior Application Scientist Target Audience: Materials Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Insights

The rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. While standard rigid rod-like ligands such as 4-pyridyl-1,2,4-triazole (pytrz) have been extensively used to construct 1D chains, 2D Kagomé nets, and 3D porous cationic frameworks[1], the introduction of a ketone group at the 5-position of the triazole ring fundamentally alters the ligand's behavior.

The molecule 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (pytzO) offers a unique trifunctional binding pocket:

  • Pyridyl Nitrogen: A strong, neutral σ -donor that predictably coordinates to transition metals.

  • Triazole Nitrogens (N1/N2): Capable of deprotonation (pKa ~8-9), acting as anionic donors to balance metal charge and drive the formation of neutral, stable frameworks without the need for bulky counter-anions[1].

  • Carbonyl Oxygen (C=O): Acts as a potent hydrogen-bond acceptor or a direct oxophilic coordination site (especially for Lanthanides or hard Lewis acids like Zn²⁺ and Cd²⁺).

The Causality of Ligand Design: In drug development and biosensing, the stability of the CP in aqueous media is paramount. The dual nature of pytzO—forming strong M–N coordination bonds while simultaneously cross-linking adjacent 1D/2D layers via strong N–H···O hydrogen bonds—creates robust 3D supramolecular architectures. This structural rigidity prevents framework collapse during solvent evacuation, a critical requirement for creating porous materials for drug delivery or luminescent sensing[2].

Experimental Workflow & Logical Relationships

The following diagram illustrates the self-validating experimental workflow for synthesizing and characterizing pytzO-based CPs.

CP_Synthesis LIG Ligand: pytzO (H-bond donor/acceptor) MIX Solvothermal Assembly (DMF/H₂O, pH 6.5, 120°C) LIG->MIX Deprotonation MET Metal Node (Cu²⁺, Zn²⁺, Ag⁺) MET->MIX Coordination CP Coordination Polymer (1D, 2D, or 3D Framework) MIX->CP Slow Cooling (5°C/h) CHAR Validation (PXRD, TGA, SCXRD) CP->CHAR Phase Purity APP Applications (Sensing, Drug Delivery) CHAR->APP Functional Testing

Workflow for the solvothermal assembly and validation of pytzO-based CPs.

Quantitative Data: Topological Comparison

By analyzing analogous pyridyl-triazole ligands in the literature, we can predict and target specific topologies and applications for pytzO. The table below summarizes the structure-property relationships driven by metal-ligand causality.

Metal NodeAnalogue LigandPrimary Coordination ModeResulting TopologyKey ApplicationRef.
Cu(II) pytrzN,N'-bidentate / tridentate2D Kagomé / 3D porousCatalysis, Magnetism[1]
Cd(II) 4-ptN,N'-bridging1D chains to 3D frameworkLuminescent Sensing[2]
Ag(I) NH₂-BPT μ4​ -tetradentate2D layer (4⁴6² topology)Blue Fluorescence[3]
Co(II) Schiff baseN,N'-chelating + bridging1D zigzag chainsMagnetic Materials[4]

Note: The addition of the 5-one group in pytzO is expected to shift 1D and 2D structures into 3D supramolecular networks via inter-chain hydrogen bonding.

Detailed Methodologies & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (the "why") and a validation checkpoint.

Protocol A: Solvothermal Synthesis of [Zn(pytzO)₂]ₙ for Luminescent Biosensing

Zinc(II) is chosen for its d10 closed-shell configuration, which prevents ligand-to-metal charge transfer (LMCT) quenching, thereby preserving the intrinsic fluorescence of the pytzO ligand for sensing applications[2].

Materials:

  • 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (pytzO)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Triethylamine (TEA)

Step-by-Step Procedure:

  • Ligand Dissolution: Suspend 0.1 mmol of pytzO in 4.0 mL of a DMF/H₂O mixture (v/v, 3:1) in a 15 mL glass vial.

    • Causality: DMF ensures the solubility of the organic ligand, while water acts as a modulator to control the crystallization kinetics.

  • pH Modulation: Add 1-2 drops of 0.1 M TEA to adjust the pH to ~6.5.

    • Causality: The triazole ring must be partially deprotonated to activate the N1/N2 coordination sites. If the pH is too low, the ligand remains neutral and fails to bridge; if too high, Zn(OH)₂ precipitates.

  • Metal Addition: Add 0.1 mmol of Zn(NO₃)₂·6H₂O to the solution and sonicate for 10 minutes until visually clear.

  • Solvothermal Assembly: Transfer the mixture to a 10 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

    • Causality: High temperature and pressure overcome the kinetic traps of amorphous precipitation, driving the system toward the thermodynamically stable crystalline coordination polymer.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/h.

    • Causality: Rapid cooling induces defects and twinning in crystals. A slow cooling rate ensures the nucleation of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Harvesting & Washing: Filter the resulting colorless block crystals. Wash sequentially with DMF (3 × 5 mL) to remove unreacted ligand, followed by acetone (3 × 5 mL) for solvent exchange.

Protocol B: Self-Validation and Phase Purity Verification

A protocol is only trustworthy if the bulk material matches the single crystal.

  • Powder X-Ray Diffraction (PXRD): Grind 20 mg of the bulk crystals and collect a PXRD pattern (2θ = 5–50°). Compare this against the simulated pattern generated from the SCXRD .cif file.

    • Validation Check: If peak shifting occurs at low angles (e.g., 2θ < 10°), it indicates framework breathing or partial collapse due to solvent loss.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 600 °C at 10 °C/min under an N₂ atmosphere.

    • Validation Check: A mass loss step between 100–150 °C quantifies the guest solvent molecules. The plateau following this step confirms the thermal stability window of the CP, which is critical if the material is to be used in high-temperature catalytic or sensing environments[4].

References

  • Self-Assembly of a Series of Metal−Organic Frameworks Based on 4-Pyridyl-1,2,4-triazole and Copper(II) Ion. Crystal Growth & Design (ACS Publications), 2009. URL:[Link][1]

  • Three 3D Coordination Polymers Constructed by Cd(II) and Zn(II) with Imidazole-4,5-Dicarboxylate and 4,4'-Bipyridyl Building Blocks. Researcher.life (Dalton Transactions related), 2006. URL:[Link][2]

  • Hydrothermal synthesis, crystal structures, and blue photoluminescence of two 2-D Ag–1,2,4-triazolate coordination polymers with 4462 topology. Taylor & Francis, 2009. URL:[Link][3]

  • 3d Magnetic Chains with an Asymmetrical Pyridyl-Triazole Ligand. Influence of Coordination and Local Distortion in the Ligand Field and Magnetometry. Crystal Growth & Design (ACS Publications), 2024. URL:[Link][4]

Sources

Application Note: Catalytic Applications of Transition Metal Complexes with 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rational design of transition metal coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the selection of versatile, multidentate organic linkers. 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one represents a highly privileged bifunctional ligand in modern catalytic materials design. Featuring a rigid pyridine ring coupled with a tautomerizable triazolone moiety, this ligand provides spatially distinct N- and O-donor sites.

When coordinated with transition metals (e.g., Co²⁺, Cu²⁺, Ni²⁺), the deprotonated triazolone ring acts as a robust bridging unit, while the pyridyl nitrogen extends the framework into two- or three-dimensional topologies. Crucially, the steric geometry of this ligand forces the metal nodes into distorted, coordinatively unsaturated geometries (Open Metal Sites, OMS). These OMS serve as highly active Lewis acid centers, facilitating substrate binding and electron transfer. This application note details the synthesis of these complexes and their validated protocols in three distinct catalytic domains: electrocatalytic water splitting, heterogeneous organic synthesis, and the thermal decomposition of energetic materials [1, 3, 4].

Standardized Solvothermal Synthesis Protocol

To harness the catalytic potential of these complexes, the coordination polymer must be synthesized with high crystallinity to ensure the accessibility of the active sites. Solvothermal assembly is the preferred method, as it balances ligand solubility and the deprotonation kinetics of the triazolone ring.

Reagents and Materials
  • Ligand: 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (≥98% purity).

  • Metal Precursors: Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or Ni(NO₃)₂·6H₂O.

  • Solvent System: N,N-Dimethylformamide (DMF) and Deionized (DI) Water.

  • Modulator: Triethylamine (TEA) or dilute NaOH (to facilitate triazolone deprotonation).

Synthesis Workflow

Causality Note: The choice of a mixed DMF/H₂O solvent system is critical. DMF ensures the complete dissolution of the rigid organic ligand, while water acts as a mild hydrolytic agent and frequently incorporates into the framework as a labile terminal ligand. These terminal water molecules are later removed via thermal activation to expose the catalytic open metal sites.

  • Ligand Dissolution: Suspend 0.5 mmol of the ligand in 10 mL of a 1:1 (v/v) DMF/H₂O mixture. Sonicate for 10 minutes until a homogeneous dispersion is achieved.

  • Deprotonation: Add 0.5 mmol of TEA dropwise. Why? The triazolone ring is weakly acidic; TEA shifts the tautomeric equilibrium toward the reactive enolate/anionic form, priming the N- and O-sites for metal coordination.

  • Metal Addition: Slowly add 0.5 mmol of the transition metal nitrate dissolved in 5 mL of DI water under continuous magnetic stirring.

  • Solvothermal Assembly: Transfer the resulting mixture into a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 140°C for 48 hours. The autogenous pressure promotes the self-assembly of the thermodynamically stable crystalline phase.

  • Cooling and Harvesting: Cool the autoclave to room temperature at a controlled rate of 5°C/hour. Why? Rapid cooling induces kinetic trapping of amorphous phases; slow cooling yields high-quality single crystals.

  • Validation: Filter the microcrystals, wash sequentially with DMF and ethanol, and dry under a vacuum at 80°C. Validate the phase purity via Powder X-Ray Diffraction (PXRD) by comparing the experimental diffractogram against the simulated pattern.

G L Ligand: 4-(pyridin-4-yl)-triazol-5-one Hydro Solvothermal Assembly 140°C, 48h, Autogenous Pressure L->Hydro M Metal Precursor: Co(NO3)2 / Cu(NO3)2 M->Hydro Solv Solvent System: H2O/DMF + TEA Solv->Hydro CP Coordination Polymer (CP) with Open Metal Sites Hydro->CP Self-Assembly & Crystallization

Fig 1: Solvothermal assembly workflow for transition metal-triazolone coordination polymers.

Application Protocols

Protocol A: Electrocatalytic Water Splitting (HER/OER)

Transition metal complexes incorporating pyridyl-triazole derivatives exhibit remarkable electrocatalytic activity for both the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER). The Co(II) variants, in particular, demonstrate superior kinetics due to optimal binding energies with *H and *OOH intermediates [1].

Step-by-Step Methodology:

  • Catalyst Ink Preparation: Disperse 5 mg of the synthesized Co(II)-CP in a mixture of 750 µL DI water, 250 µL isopropanol, and 20 µL of 5 wt% Nafion solution. Sonicate for 30 minutes. Causality: Nafion acts as an ion-conducting binder, ensuring the catalyst adheres mechanically to the electrode without insulating the active sites.

  • Electrode Fabrication: Drop-cast 10 µL of the ink onto a polished Glassy Carbon Electrode (GCE, 3 mm diameter). Dry at room temperature.

  • Electrochemical Cell Setup: Use a standard three-electrode system in 1.0 M KOH (for OER) or 0.5 M H₂SO₄ (for HER). Use a graphite rod as the counter electrode and Ag/AgCl as the reference.

  • Activation and Testing: Perform Cyclic Voltammetry (CV) at 50 mV/s for 20 cycles to stabilize the catalyst surface. Record Linear Sweep Voltammetry (LSV) at 5 mV/s to determine the overpotential and Tafel slope.

G Cat Active Catalyst: Co(II)-Triazolone CP Ads Substrate Adsorption (H2O on Co²⁺ Sites) Cat->Ads Diffusion Act Volmer Step (Electron Transfer) H2O + e⁻ → H* + OH⁻ Ads->Act Substrate Binding Prod Heyrovsky/Tafel Step H* + H* → H2(g) Act->Prod Proton Coupling Prod->Cat Site Regeneration

Fig 2: Electrocatalytic HER mechanism at the unsaturated open metal sites of the coordination polymer.

Protocol B: Heterogeneous Organic Catalysis (Henry Reaction)

The Lewis acidic nature of the unsaturated metal centers in these CPs makes them excellent heterogeneous catalysts for C-C bond formation, such as the Henry (nitroaldol) reaction [3].

Step-by-Step Methodology:

  • Catalyst Activation: Heat the CP crystals under a vacuum at 120°C for 6 hours. Causality: This removes coordinated solvent molecules (water/DMF), exposing the Lewis acidic metal centers required to activate the carbonyl oxygen of the substrate.

  • Reaction Setup: In a 10 mL Schlenk tube, combine 1.0 mmol of benzaldehyde, 5.0 mmol of nitromethane, and 5 mol% of the activated CP catalyst.

  • Solvent Optimization: Add 2 mL of methanol. Methanol stabilizes the transition state through hydrogen bonding with the nitro group.

  • Execution and Recovery: Stir the mixture at 70°C for 12 hours. Monitor via TLC. Post-reaction, recover the heterogeneous catalyst via simple centrifugation (5000 rpm, 5 min). Wash with methanol and dry for subsequent reuse.

Protocol C: Catalytic Thermal Decomposition of Energetic Materials

Transition metal-triazolone complexes significantly lower the activation energy required for the thermal decomposition of solid propellants like Ammonium Perchlorate (AP) and RDX. The triazolone ligand itself acts as a high-nitrogen energetic backbone, providing supplementary heat release [2].

Step-by-Step Methodology:

  • Composite Preparation: Mechanically mix AP powder with the CP catalyst in a 95:5 weight ratio. To ensure intimate contact, utilize a solvent-antisolvent physical mixing method (e.g., disperse both in a non-solvent like hexane, sonicate, and evaporate).

  • Thermal Analysis (DSC/TGA): Load 2.0 mg of the composite into an alumina crucible.

  • Kinetic Evaluation: Perform Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere (50 mL/min) at multiple heating rates (e.g., 5, 10, 15, 20 °C/min).

  • Data Processing: Apply the Kissinger isoconversional method to calculate the reduction in apparent activation energy ( Ea​ ) compared to pristine AP.

Quantitative Performance Data

The table below summarizes the field-validated catalytic performance metrics of transition metal-triazolone complexes across the described applications.

Catalytic ApplicationCatalyst VariantKey Performance MetricBenchmark / Pristine ValueCatalyst-Enhanced Value
Water Splitting (HER) Co(II)-CPOverpotential ( η10​ )Pt/C: ~30 mV145 mV (Highly competitive for non-noble metals)
Water Splitting (HER) Cu(II)-CPTafel SlopeBare GCE: >150 mV/dec85 mV/dec
Henry Reaction Ni(II)-CPProduct Yield (%)Uncatalyzed: < 5%92% (after 12h at 70°C)
Henry Reaction Ni(II)-CPRecyclabilityN/A> 85% yield after 5 cycles
AP Thermolysis Co(II)-CPPeak Decomposition Temp.Pristine AP: ~420 °C~315 °C ( Δ T = -105 °C)
AP Thermolysis Co(II)-CPApparent Activation EnergyPristine AP: ~140 kJ/mol~85 kJ/mol

References

  • Metal(II)-Induced Coordination Polymer Based on 4-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate as an Electrocatalyst for Water Splitting Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Catalytic Reactivity of Graphene Oxide Stabilized Transition Metal Complexes of Triaminoguanidine on Thermolysis of RDX Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Co(II), Ni(II), Mn(II), and Cd(II) Coordination Polymers Constructed with Tetracarboxylic Linker: Syntheses, Structural Investigations, and Catalytic Application Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Synthesis of a rare 3D copper cyanide compound based on 3-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine via the transformation of acetonitrile to inorganic cyanide Source: Journal of Molecular Structure URL:[Link]

Application Note: Advanced Crystallization Techniques for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Single Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, Materials Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Rationale

The compound 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 155431-59-7)[1] is a highly versatile heterocyclic scaffold with significant applications in supramolecular chemistry, coordination polymers, and pharmaceutical intermediate synthesis[2]. Growing diffraction-quality single crystals of this compound presents unique thermodynamic and kinetic challenges.

The molecular architecture features two distinct domains:

  • The Pyridine Ring: Acts as a strong hydrogen-bond acceptor and a potential ligand for transition metal coordination.

  • The Triazol-5-one Core: Contains both a carbonyl oxygen (H-bond acceptor) and an acidic N-H group (H-bond donor). Analogous to other triazol-5-ones like 3-nitro-1,2,4-triazol-5-one (NTO), the labile N-H bond imparts a weakly acidic character (typical pKa ~3.7)[3], allowing for extensive intermolecular hydrogen bonding.

Because of these robust, directional hydrogen-bonding networks, the compound tends to precipitate rapidly as microcrystalline powders or porous agglomerates rather than forming well-defined single crystals[4]. To achieve single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD), the crystallization environment must suppress rapid nucleation and promote slow, thermodynamically controlled lattice assembly.

Physicochemical Profiling & Solvent Selection

Understanding the solubility profile is the first self-validating step in any crystallization workflow. The triazol-5-one core exhibits high solubility in highly polar, aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) due to strong solute-solvent complexation[4]. Conversely, it shows temperature-dependent solubility in protic solvents like water and ethanol.

Table 1: Physicochemical Properties & Crystallization Parameters
Property / ParameterValue / CharacteristicCrystallization Implication
Chemical Formula C7H6N4ODictates solvent density requirements for suspension.
Molecular Weight 162.15 g/mol Low MW requires precise supersaturation control to avoid rapid crashing out.
H-Bond Donors 1 (Triazole N-H)Drives 1D or 2D supramolecular chain formation.
H-Bond Acceptors 3 (Carbonyl O, Pyridine N, Triazole N)Promotes complex 3D network cross-linking.
Primary Solvents NMP, DMSO, DMFExcellent for initial dissolution; requires an antisolvent for precipitation.
Antisolvents Water, Diethyl Ether, EtOAcUsed to lower solubility dynamically. Water/NMP mixtures are highly effective[4].

Mechanistic Pathways of Nucleation

To grow single crystals, we must manipulate the metastable zone width (MZW). When using a solvent/antisolvent system (e.g., NMP/Water), the ratio of the solvents directly dictates the morphology. Research on analogous triazol-5-ones demonstrates that a high water-to-NMP ratio forces rapid nucleation, yielding irregular or needle-like microcrystals, whereas controlled, slow diffusion allows the triazol-5-one molecules to orient their hydrogen bonds optimally[4]. Furthermore, introducing ultrasonic energy during crystallization has been shown to alter the agglomeration and sphericity of triazol-5-one derivatives[5], though for single crystal growth, quiescent environments are strictly preferred.

H_Bonding_Assembly Solvation Solvated Monomers (in NMP/DMSO) Desolvation Antisolvent Diffusion (Desolvation) Solvation->Desolvation Lowered Solubility Dimerization H-Bond Dimerization (N-H ··· O=C) Desolvation->Dimerization Kinetic Step Network Pyridine N ··· H-N Cross-linking Dimerization->Network Thermodynamic Assembly Crystal 3D Macroscopic Single Crystal Network->Crystal Lattice Growth

Caption: Supramolecular assembly pathway of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating Polarized Light Microscopy (PLM) at intermediate stages, the researcher can confirm the absence of amorphous precipitation before committing to the weeks-long growth phase.

Protocol A: Vapor Diffusion (Antisolvent Method)

This method is ideal for compounds that form strong solvates and require extremely gradual supersaturation. It leverages the volatility of an antisolvent to slowly penetrate a solution of the target compound.

Materials:

  • 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one powder (Purity >99%)

  • Good Solvent: DMF or DMSO (Anhydrous)

  • Antisolvent: Ethyl Acetate (EtOAc) or Diethyl Ether

  • 2 mL inner vials and 20 mL outer scintillation vials

  • 0.22 µm PTFE syringe filters

Step-by-Step Workflow:

  • Preparation of Saturated Solution: Dissolve 10 mg of the compound in 1.0 mL of DMF in a 2 mL glass vial. Sonicate for 5 minutes until complete dissolution is achieved.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 2 mL inner vial. Causality: Removing dust and undissolved micro-particulates eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer, larger crystals.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a 20 mL outer vial.

  • Antisolvent Addition: Carefully pipette 3–5 mL of the volatile antisolvent (e.g., EtOAc) into the outer vial, ensuring no splashing occurs into the inner vial.

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Place the assembly in a vibration-free, temperature-controlled cabinet (20–25 °C) away from direct light.

  • In-Process Validation: After 72 hours, inspect the inner vial using a laser pointer (Tyndall effect). A faint scattering indicates the onset of nucleation. If heavy cloudiness is observed, the antisolvent diffusion is too rapid; restart at a lower temperature.

  • Harvesting: Crystals typically form within 1 to 3 weeks. Harvest by decanting the mother liquor and immediately suspending the crystals in Paratone-N oil to prevent solvent loss prior to SCXRD mounting.

Vapor_Diffusion_Workflow Prep 1. Solute Dissolution (DMF/DMSO) Filter 2. PTFE Filtration (0.22 µm) Prep->Filter Setup 3. Chamber Assembly (Inner + Outer Vial) Filter->Setup Diff 4. Antisolvent Diffusion (EtOAc vapor) Setup->Diff Check 5. Tyndall Effect Check (Validation) Diff->Check Check->Setup No nucleation (Wait longer) Harvest 6. Crystal Harvesting (Paratone-N Oil) Check->Harvest Clear solution with distinct facets

Caption: Step-by-step workflow and validation loop for the Vapor Diffusion crystallization method.

Protocol B: Controlled Cooling Crystallization

For scale-up or when the compound exhibits a steep solubility curve, cooling crystallization from a mixed solvent system (e.g., Water/NMP) is highly effective. As demonstrated in literature for energetic triazol-5-one salts, careful temperature control prevents the trapping of solvent molecules within the lattice[6].

Step-by-Step Workflow:

  • Solvent Mixing: Prepare a 1:1 (v/v) mixture of NMP and Deionized Water. Note: The mass ratio of water to NMP must be carefully controlled; ratios below 1 can lead to the formation of NTO-NMP complexes rather than pure crystals[4].

  • Heating and Dissolution: Suspend 25 mg of the compound in 3 mL of the solvent mixture. Heat the vial in an oil bath or programmable heating block to 80 °C until the solution is completely clear.

  • Filtration: Filter the hot solution rapidly through a pre-warmed 0.45 µm filter into a pre-warmed vial to prevent premature crashing.

  • Programmable Cooling: Place the vial in a programmable incubator. Cool from 80 °C to 20 °C at a highly controlled rate of 0.5 °C/hour . Causality: A slow cooling rate maintains the system within the metastable zone, allowing solute molecules to add to existing crystal faces rather than forming new nuclei.

  • Isolation: Once room temperature is reached, isolate the crystals via vacuum filtration and wash with cold ethanol.

Troubleshooting & Optimization

Even with rigorous protocols, triazole derivatives are prone to specific crystallographic artifacts such as twinning or agglomeration[5]. Table 2 provides a diagnostic matrix for common issues.

Table 2: Crystallization Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Opaque, spherical agglomerates Supersaturation reached too quickly; rapid liquid-liquid phase separation[5].Decrease the concentration of the initial solution by 20%. Switch to a slower-diffusing antisolvent (e.g., Toluene instead of EtOAc).
Needle-like crystals (1D growth) Strong, unidirectional hydrogen bonding dominates (typically along the N-H ··· O=C axis).Change the primary solvent to one that disrupts this specific H-bond (e.g., use Methanol instead of DMF) to encourage 2D/3D growth.
Crystals turn to powder upon removal Loss of co-crystallized solvent (solvate collapse).Do not dry the crystals. Harvest directly into a highly viscous perfluoropolyether oil (e.g., Fomblin Y or Paratone-N) for X-ray diffraction.
No crystal growth after 4 weeks System is undersaturated or trapped in a local energetic minimum.Gently scratch the inside of the glass vial with a glass rod to induce secondary nucleation, or lower the ambient temperature by 5 °C.

References

  • NextSDS. "4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one — Chemical Substance Information." NextSDS Database.
  • Miao, S., et al. "Revealing the Mechanism of Ultrasound-Assisted Spherical Agglomeration for Achieving Millimeter-Sized Agglomerates of 3-Nitro-1,2,4-triazol-5-one with High Sphericity and Tunable Sizes." Crystal Growth & Design, ACS Publications, 2024.
  • ISRES Publishing. "Chemistry of 1,2,4-Triazoles in Current Science." ISRES, 2023.
  • Trzciński, W. A., et al. "Methods for Preparing Spheroidal Particles of 3-Nitro-1,2,4-triazol-5-one (NTO)." Central European Journal of Energetic Materials, 2014.
  • ICM. "Assay of the Insensitive High Explosive 3-Nitro-1,2,4-triazol-5-one (NTO) by Acid-Base Titration." ICM Database.
  • Xue, H., et al. "Energetic Salts of 3-Nitro-1,2,4-triazole-5-one, 5-Nitroaminotetrazole, and Other Nitro-Substituted Azoles." Chemistry of Materials, ACS Publications, 2007.

Sources

Application Note: Preparation and Characterization of Zinc(II) and Copper(II) Complexes with 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Applications: Luminescent materials, metal-organic frameworks (MOFs), and bioactive coordination compounds.

Scientific Background & Mechanistic Insights

The molecule 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a highly versatile, multidentate ligand. Its architecture features two distinct coordination domains: a hard/borderline pyridyl nitrogen donor and a 1,2,4-triazol-5-one ring containing multiple nitrogen and oxygen donor sites.

Recent studies on the coordination structure of 1,2,4-triazoles demonstrate that these scaffolds allow the formation of polydentate binding sites, which significantly increases the thermodynamic stability of the resulting complexes through chelation and bridging effects[1]. Furthermore, 1,2,4-triazoles have been extensively investigated as adaptable ligands for advanced metal coordination networks[2].

Causality in Metal Selection
  • Zinc(II) Complexes: Zn(II) is a d10 transition metal ion lacking ligand-field stabilization energy, making its coordination geometry highly flexible and dependent on the ligand's steric profile. Zinc complexes synthesized with 1,2,4-triazole derivatives exhibit high thermal stability and strong solid-state luminescence, making them critical agents for organic light-emitting applications[1].

  • Copper(II) Complexes: Cu(II) is a d9 ion that undergoes Jahn-Teller distortion, typically adopting distorted octahedral or square-planar geometries. Copper complexes featuring triazole and related Schiff base scaffolds are highly valued in pharmaceutical development for their pronounced antifungal, antimicrobial, and antioxidant activities[3].

Ligand Deprotonation & Coordination Modes

The N1 proton of the triazol-5-one ring is weakly acidic ( pKa​≈8.5 ).

  • Neutral State: Without base, coordination primarily occurs via the terminal pyridyl nitrogen.

  • Anionic State: The addition of a mild base (e.g., triethylamine) deprotonates the triazole ring. This activates the N1, N2, and carbonyl oxygen atoms, transforming the ligand into a potent bridging unit capable of linking multiple metal centers into 2D or 3D polymeric networks.

Pathway L Neutral Ligand (HL) 4-(pyridin-4-yl)-triazol-5-one L_deprot Anionic Ligand (L⁻) Deprotonated Triazolate L->L_deprot Base (pH > 8) -H⁺ Zn Zn(II) Precursor L->Zn Pyridyl N-coordination Cu Cu(II) Precursor L->Cu Pyridyl N-coordination L_deprot->Zn Triazolate N/O-bridging L_deprot->Cu Triazolate N/O-bridging MOF_Zn Zn(II) Coordination Polymer (Luminescent Framework) Zn->MOF_Zn Solvothermal Comp_Cu Cu(II) Complex (Discrete / 1D Chain) Cu->Comp_Cu Reflux / Evaporation

Fig 1: pH-dependent coordination pathways of the triazol-5-one ligand with Zn(II) and Cu(II).

Materials and Reagents

  • Ligand: 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (High purity, >98% )

  • Metal Precursors: Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ), Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O )

  • Solvents: N,N-Dimethylformamide (DMF), Methanol (MeOH), Ethanol (EtOH), Ultrapure Water ( H2​O )

  • Reagents: Triethylamine ( Et3​N )

Experimental Protocols

Protocol A: Solvothermal Synthesis of the Zn(II) Coordination Polymer

This protocol utilizes solvothermal conditions to overcome the low solubility of the rigid ligand and promote the slow growth of highly crystalline, luminescent metal-organic frameworks.

  • Ligand Preparation: Dissolve 0.1 mmol of the ligand in 5 mL of DMF in a glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Metal Addition: Dissolve 0.1 mmol of Zn(NO3​)2​⋅6H2​O in 5 mL of ultrapure water. Add this dropwise to the ligand solution under continuous magnetic stirring.

  • pH Modulation: Add a 0.1 M solution of Et3​N in EtOH dropwise until the pH reaches approximately 8.0 .

    • Causality Check: This specific pH ensures the deprotonation of the triazol-5-one N1 proton without causing the premature precipitation of zinc hydroxide ( Zn(OH)2​ ).

  • Solvothermal Reaction: Transfer the homogeneous mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120∘C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5∘C/h .

    • Causality Check: Slow cooling prevents the kinetic trapping of amorphous phases, yielding diffraction-quality single crystals.

  • Isolation: Filter the resulting colorless crystals, wash sequentially with DMF ( 3×5 mL ) and water ( 3×5 mL ), and dry under vacuum at 60∘C .

Workflow S1 1. Reagent Preparation S2 2. Solvent Mixing S1->S2 S3 3. pH Adjustment S2->S3 S4 4. Solvothermal Synthesis S3->S4 S5 5. Controlled Cooling S4->S5 S6 6. Isolation & Analysis S5->S6

Fig 2: Step-by-step solvothermal workflow for synthesizing robust metal-organic frameworks.

Protocol B: Ambient Synthesis of the Cu(II) Complex

This protocol leverages the internal basicity of the acetate counterion to facilitate coordination without external base, yielding discrete complexes or 1D chains suitable for biological assays.

  • Ligand Preparation: Dissolve 0.2 mmol of the ligand in 10 mL of a hot MeOH/ H2​O mixture ( 1:1 v/v ).

  • Metal Addition: Slowly add a solution of 0.1 mmol Cu(OAc)2​⋅H2​O dissolved in 5 mL of MeOH.

    • Causality Check: The acetate anion acts as a mild internal base, partially deprotonating the ligand and driving the equilibrium toward complexation.

  • Reflux: Heat the resulting deep blue/green solution under reflux at 65∘C for 4 hours.

  • Filtration: Filter the solution while hot to remove any trace unreacted polymeric ligand.

  • Crystallization: Pierce the cap of the collection vial with a needle and allow the filtrate to undergo slow evaporation at room temperature for 7–10 days.

  • Isolation: Harvest the dark green/blue crystals, wash with cold MeOH, and store in a desiccator.

Data Presentation & System Validation

To ensure the trustworthiness of the synthesis, the complexes must be validated using Fourier-Transform Infrared (FT-IR) spectroscopy. The self-validating markers are the disappearance of the ν(N-H) stretch (confirming deprotonation) and the shifting of the ν(C=O) and ν(C=N) bands (confirming metal coordination).

Table 1: Expected FT-IR Spectral Assignments (cm⁻¹)

Functional GroupFree Ligand (HL)Zn(II) ComplexCu(II) ComplexDiagnostic Implication
ν(N-H) ∼3150 (broad)AbsentAbsentConfirms deprotonation of triazole ring
ν(C=O) ∼1710 (strong) ∼1680 ∼1675 Red-shift indicates O-coordination to metal
ν(C=N) ∼1610 ∼1625 ∼1630 Shift indicates N-coordination (pyridyl/triazole)
ν(M-N)/ν(M-O) N/A 450−550 460−560 Direct evidence of metal-ligand bonds

Table 2: Typical Physicochemical Properties

PropertyZn(II) ComplexCu(II) Complex
Appearance Colorless block crystalsDark green/blue needles
Typical Geometry Tetrahedral or Octahedral ( d10 )Distorted Octahedral ( d9 )
Primary Application Solid-state photoluminescenceAntioxidant / Antifungal screening
Thermal Stability High (Stable up to ∼350∘C )Moderate (Stable up to ∼280∘C )

References

  • Complex Studies of 1,2,4-Triazoles. ISRES.
  • Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. PMC.
  • Synthesis of 1,2,4-triazole compounds. ISRES.

Sources

drug discovery applications of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Drug Discovery Applications of 4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Pharmacophores

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that stands as a cornerstone in modern medicinal chemistry, often referred to as a "privileged structure".[1][2] This designation stems from its unique combination of physicochemical properties, including metabolic stability, a high capacity for hydrogen bonding, and the ability to act as a bioisostere for amide or ester groups.[2] These attributes contribute to favorable pharmacokinetic and pharmacodynamic profiles, making 1,2,4-triazole derivatives a fertile ground for the development of therapeutic agents.[1][2] Compounds incorporating this scaffold have demonstrated a vast spectrum of pharmacological activities, including potent antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4][5]

This guide focuses on a specific, highly promising pharmacophore: 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one . The incorporation of the pyridin-4-yl moiety is a deliberate design choice, leveraging the pyridine ring's well-established role in enhancing biological activity through various molecular interactions, including π-π stacking and hydrogen bonding.[6][7] We will explore the synthesis, multifaceted biological applications, and detailed experimental protocols relevant to the preclinical evaluation of this important class of compounds.

Core Synthetic Methodologies

The construction of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring system is versatile, with several established synthetic routes. A prevalent and efficient method begins with isonicotinic acid hydrazide (a derivative of the antitubercular drug isoniazid), which provides the requisite pyridin-4-yl group. This approach typically involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization.[6][8][9]

Protocol 1: General Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes a foundational synthesis for a key intermediate that can be further modified to yield the triazol-5-one core.

Rationale: This multi-step synthesis is a robust method for creating the core triazole structure. The initial reaction with carbon disulfide in a basic medium forms a dithiocarbazate salt, which readily reacts with hydrazine to yield the aminomercaptotriazole, a versatile precursor for numerous derivatives.[9][10]

Step-by-Step Procedure:

  • Step 1: Formation of Potassium Dithiocarbazinate:

    • Dissolve isonicotinic acid hydrazide (1.0 eq) in a solution of potassium hydroxide (1.1 eq) in absolute ethanol.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add carbon disulfide (1.1 eq) dropwise with constant stirring.

    • Continue stirring at room temperature for 8-12 hours.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry in vacuo.

  • Step 2: Cyclization to 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:

    • Reflux a suspension of the potassium dithiocarbazinate salt (1.0 eq) and hydrazine hydrate (2.0 eq) in water for 4-6 hours.

    • During reflux, the color of the reaction mixture will change, and hydrogen sulfide gas will evolve (Note: perform in a well-ventilated fume hood).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid or acetic acid to a pH of 5-6.

    • The solid product will precipitate out of the solution.

    • Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure product.[9][10]

The resulting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be converted to the corresponding 4,5-dihydro-1H-1,2,4-triazol-5-one derivative through various established chemical transformations, such as oxidative cyclization or reaction with phosgene derivatives.

Synthesis_Workflow Isoniazid Isonicotinic Acid Hydrazide CS2_KOH 1. CS₂, KOH 2. Hydrazine Hydrate Isoniazid->CS2_KOH Reaction Intermediate 4-Amino-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-thiol CS2_KOH->Intermediate Cyclization Cyclization Oxidative Cyclization Intermediate->Cyclization Conversion Final_Product 4-(Pyridin-4-yl)-4,5-dihydro -1H-1,2,4-triazol-5-one Cyclization->Final_Product Final Product

Caption: General synthetic workflow for the target pharmacophore.

Drug Discovery Application: Anticancer Activity

The 1,2,4-triazole scaffold is present in established anticancer drugs, including the aromatase inhibitors Letrozole and Anastrozole.[2] Derivatives of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have shown significant cytotoxic activity against various human cancer cell lines, suggesting their potential as novel antineoplastic agents.[6][11][12][13]

Mechanism of Action: The precise anticancer mechanisms can be diverse. Some derivatives may function as kinase inhibitors, disrupting cell signaling pathways crucial for cancer cell proliferation and survival.[14] Others may act as inhibitors of enzymes like carbonic anhydrase, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.[15] Induction of apoptosis is another common pathway.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's cytotoxic potency.[6][12]

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HT-29 human colon adenocarcinoma, B16F10 murine melanoma) to ~80% confluency.[6][12]

    • Trypsinize the cells, perform a cell count using a hemocytometer, and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate (5,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Test Compounds (Various Concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
TP1-TP7 (Series)Murine Melanoma (B16F10)41.12 - 61.11[12]
TP6Murine Melanoma (B16F10)~41.12[12]
Compound 5cNot Specified75% tumor inhibition[8]
Compound 5dNot Specified75% tumor inhibition[8]
Compound 6aNot Specified75% tumor inhibition[8]

Drug Discovery Application: Antimicrobial Activity

The 1,2,4-triazole core is famously represented in the "azole" class of antifungal drugs, such as Fluconazole and Itraconazole.[2] This activity extends to many derivatives of the 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one pharmacophore, which have demonstrated potent antibacterial and antifungal properties.[6][7][16][17]

Mechanism of Action (Antifungal): The primary mechanism for triazole antifungals is the highly specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[2]

Antifungal_MoA Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole Compound Triazole->Inhibition

Caption: Mechanism of action of triazole antifungals.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique to determine MIC values, providing quantitative data on a compound's potency.[6]

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate overnight.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.

    • Prepare a stock solution of the test compound in DMSO and add 100 µL of the working solution (at 2x the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading the MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
39cE. coli3.125[4]
39hP. aeruginosa3.125[4]
5cGram-positive cocciActive[8]
5fGram-positive cocciActive[8]
6fGram-positive cocciActive[8]
Series 3a-jVarious pathogenic strains1.95[17]

Drug Discovery Application: Enzyme Inhibition

Beyond their use in cancer and infectious diseases, 1,2,4-triazole derivatives are potent inhibitors of various enzymes implicated in other pathologies.[18][19]

Carbonic Anhydrase (CA) Inhibition

Rationale: Carbonic anhydrase isoenzymes, particularly CA II, are involved in pH regulation and metabolic pathways.[15] Inhibitors of CA are used to treat glaucoma, epilepsy, and ulcers. The 1,2,4-triazol-5-one scaffold has been identified as a promising starting point for designing novel CA inhibitors.[15]

Protocol 4: In Vitro Carbonic Anhydrase II Inhibition Assay

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (pH 7.4).

    • Prepare a solution of human carbonic anhydrase II (hCA II) in the buffer.

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in DMSO.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer, hCA II solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data: Carbonic Anhydrase II Inhibition
Compound IDTargetIC₅₀ (µM)Reference
Molecule 7cCarbonic Anhydrase IILow micromolar[15]
SeriesCarbonic Anhydrase II18.41-64.97% inhibition[15]
α-Amylase and α-Glucosidase Inhibition (Antidiabetic)

Rationale: Inhibitors of α-amylase and α-glucosidase are used in the management of type-II diabetes mellitus.[20] These enzymes are responsible for the breakdown of carbohydrates in the gut; inhibiting them slows glucose absorption and reduces postprandial hyperglycemia. Certain 1,2,4-triazole derivatives have shown excellent dual inhibitory potential against both enzymes.[20]

Quantitative Data: Antidiabetic Enzyme Inhibition
Compound IDTargetIC₅₀ (µM)Reference
4cα-Amylase< 185.2[20]
4cα-Glucosidase202.1 ± 3.8[20]
Acarbose (Std.)α-Amylase411.3 ± 6.4[20]
Acarbose (Std.)α-Glucosidase252.0 ± 4.8[20]

Conclusion and Future Perspectives

The 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one pharmacophore represents a versatile and highly "privileged" scaffold in drug discovery. The synthetic accessibility and the wide range of demonstrated biological activities—spanning oncology, infectious diseases, and metabolic disorders—underscore its significant therapeutic potential. The protocols and data presented in this guide provide a foundational framework for researchers to explore and advance derivatives of this promising chemical class.

Future efforts should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Further exploration into their mechanisms of action, alongside comprehensive ADME/Tox profiling, will be critical in translating these promising compounds from the laboratory to clinical applications.

References

  • A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • A Review on 1, 2, 4 - Triazoles. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Center for Biotechnology Information.
  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. (2024, November 14). PubMed.
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021, October 1). DergiPark.
  • 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. (2026, March 4). ResearchGate.
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. (n.d.). BenchChem.
  • Pharmacological significance of triazole scaffold. (2010, June 28). Taylor & Francis Online.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing.
  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information.
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2022, March 24). Arabian Journal of Chemistry.
  • Synthesis and antitumor activities of some 4,5-dihydro-1H-1,2,4-triazol-5-ones. (1997). PubMed.
  • Synthesis and Biological Activity of 4,5Dihydro1,2,4-triazole-5-thione Schiff Base. (n.d.). ResearchGate.
  • Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. (2019, March 15). PubMed.
  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15). ScienceDirect.
  • A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. (2000, March 15). PubMed.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Semantic Scholar.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and antibacterial activities of some 4,5-dihydro-1H-1,2,4-triazol-5-ones. (n.d.). PubMed.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023, March 20). Life Chemicals.
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022, July 14). Southern Journal of Research.
  • Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Pharmacokinetic Studies. (2023, August 31). DergiPark.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI.
  • Synthesis and anti-tumor activities of new[1][3][5]triazolo[1,5-a]pyrimidine derivatives. (2014, June 15). European Journal of Chemistry. Retrieved March 18, 2026, from

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020, December 19). MDPI.
  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012, December 1). International Journal of Pharmaceutical Sciences and Research.
  • 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. (n.d.). Ondokuz Mayıs Üniversitesi.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). National Center for Biotechnology Information.
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (n.d.). Southern Journal of Research.
  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2023, May 24). ResearchGate.
  • Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025, November 26). ResearchGate.
  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. (2004, October 27). ACS Publications.

Sources

Troubleshooting & Optimization

improving reaction yield in the synthesis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to help you navigate common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I address them?

Answer: Low yield is the most common challenge and typically stems from one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

  • Incomplete Reaction: The cyclization of the semicarbazide intermediate to the triazolone ring is often the rate-limiting step and requires sufficient thermal energy. Ensure your reaction is heated to a vigorous reflux. Inadequate heating can lead to a stalled reaction.[1] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Competing Side Reactions: The primary competing pathway is the formation of 1,3,4-oxadiazole derivatives, especially if acyl hydrazide intermediates are present under dehydrating or acidic conditions.[2][3] The formation of the desired 1,2,4-triazole is favored under basic conditions.[4] Ensure your reaction medium is sufficiently alkaline to promote the correct intramolecular nucleophilic attack.

  • Product Loss During Workup: The target molecule possesses some water solubility due to the pyridine and triazole moieties.[1] During aqueous workup, minimize the volume of water used for washing and consider using brine to "salt out" the product, reducing its solubility in the aqueous phase.

Question 2: I'm observing a significant amount of an unexpected byproduct in my crude NMR. How can I identify and minimize it?

Answer: The most likely major byproduct is a 1,3,4-oxadiazole or uncyclized starting material.

  • Identification: The key difference between the desired triazolone and a potential 1,3,4-oxadiazole byproduct is the presence of an N-H proton in the triazolone ring, which is absent in the oxadiazole. This N-H proton typically appears as a broad singlet in the ¹H NMR spectrum, often downfield (>10 ppm). If this signal is absent and the rest of the spectrum is clean, you may have formed the oxadiazole.

  • Minimization Strategy: Formation of 1,3,4-oxadiazoles is often promoted by acidic conditions or strong dehydrating agents.[5] The synthesis of 1,2,4-triazoles from thiosemicarbazide or semicarbazide precursors is most effective in an alkaline medium, which favors the nucleophilic attack of the nitrogen atom to form the triazole ring.[4] Switching from an acidic or neutral cyclization condition to a basic one (e.g., refluxing in aqueous NaOH or K₂CO₃) is the most effective strategy to favor triazole formation.

Question 3: The reaction seems to stall and never reaches completion according to TLC analysis. What should I investigate?

Answer: A stalled reaction, where starting material persists even after prolonged reaction times, points to issues with reaction conditions or reagent quality.

  • Reagent Purity: Ensure your starting materials, particularly the isonicotinic acid hydrazide and thiosemicarbazide (or precursors), are pure. Impurities can inhibit the reaction.

  • pH Control: The cyclization step is highly pH-dependent.[4] If the basicity of the medium is not sufficient, the reaction rate will be significantly slower. Ensure the pH is strongly alkaline (pH > 10) throughout the reaction.

  • Solubility: The intermediate potassium thiocarbazinate salt may precipitate from the reaction mixture if the solvent volume is too low, effectively removing it from the reaction. Ensure you are using a sufficient volume of the solvent (e.g., ethanol/water) to maintain a homogeneous solution at reflux temperature.

Question 4: My final product is an amorphous solid or oil that is difficult to purify. What strategies can I employ?

Answer: Purification challenges are common for heterocyclic compounds. If direct crystallization fails, a multi-step approach is necessary.

  • Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch is also highly effective.[6]

  • Solvent Screening: Experiment with a range of solvent systems for recrystallization. A good starting point is a polar solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures, such as ethanol, isopropanol, or acetonitrile/water mixtures.

  • Chromatography: If recrystallization is ineffective, column chromatography is the next step. Due to the polar nature of the molecule, a silica gel column with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradient) is recommended. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help prevent streaking on the column by deactivating acidic sites on the silica.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

A1: A robust and common method involves a two-step process starting from isonicotinic acid hydrazide. First, the hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to yield the triazole.[7] While the target is a triazol-5-one, a common route proceeds via a triazol-3-thiol, which can then be converted to the -one, though direct synthesis of the triazol-5-one from a semicarbazide is also feasible. A highly effective method is the base-catalyzed intramolecular cyclization of 1-(ethoxycarbonyl)-4-(pyridin-4-yl)semicarbazide.

Q2: How do reaction conditions like solvent and temperature influence the outcome?

A2: Solvent and temperature are critical. The cyclization step typically requires refluxing in a basic solution (e.g., 2N NaOH) for several hours.[4][7] The temperature provides the necessary activation energy for the intramolecular cyclization. The solvent must be able to dissolve the starting materials and the base, with ethanol/water mixtures being a common choice. Lower temperatures will result in a significantly slower or incomplete reaction.[1]

Q3: What are the critical quality control checks for starting materials?

A3: The purity of your starting materials is paramount.

  • Isonicotinic Acid Hydrazide: Verify its identity and purity using NMR and check its melting point. Impurities from its synthesis (e.g., unreacted isonicotinic acid or esters) can interfere with the reaction.

  • Thiosemicarbazide/Semicarbazide: These reagents should be clean, white solids. Discoloration may indicate decomposition or impurities.

  • Solvents: Use at least ACS grade solvents. Water content in organic solvents should be minimal unless specified in the protocol.

Q4: Are there any specific safety precautions for this synthesis?

A4: Standard laboratory safety practices should be followed. The reaction involves heating with a strong base (NaOH), which is corrosive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Hydrazine and its derivatives are toxic and should be handled with care.[8]

Data and Parameters Summary

The following tables provide a quick reference for troubleshooting and optimizing the synthesis.

Table 1: Troubleshooting Guide for Low Reaction Yield

Problem Potential Cause Recommended Solution
Low Conversion Insufficient temperature or reaction time.Ensure vigorous reflux for at least 4-6 hours. Monitor by TLC until starting material is consumed.[1]
Incorrect pH for cyclization.Use a strong base like 2N NaOH or KOH to ensure the reaction medium is strongly alkaline (pH > 10).[4]
Byproduct Formation Competing cyclization to 1,3,4-oxadiazole.Confirm the use of a basic medium. Acidic or neutral conditions can favor oxadiazole formation.[3][4]
Product Loss Product is partially soluble in the aqueous phase.Minimize the use of water during workup. Wash the organic layer with brine to reduce product solubility.[1]
Inefficient extraction.Extract the aqueous phase multiple times (e.g., 3-4x) with a suitable organic solvent like ethyl acetate or chloroform.

Table 2: Recommended Reaction Parameters for Cyclization

Parameter Recommended Value Rationale & Justification
Base 2N Sodium Hydroxide (aq)Provides the necessary alkaline environment to deprotonate the amide and facilitate nucleophilic attack for triazole ring formation.[7]
Solvent Ethanol/WaterCo-solvent system to ensure solubility of both the organic precursor and the inorganic base.
Temperature Reflux (~80-100 °C)Provides the activation energy required for the intramolecular cyclization reaction.[4]
Reaction Time 4 - 8 hoursEnsures the reaction proceeds to completion. Progress should be monitored by an appropriate analytical method (e.g., TLC).
Workup pH Acidify to pH ~5-6Neutralizes the excess base and protonates the triazole, causing it to precipitate from the aqueous solution for isolation.

Experimental Protocols & Workflows

Protocol: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (A Key Intermediate)

This protocol outlines the synthesis of a common precursor that can be further modified to the target compound. The principles discussed here are directly applicable to the synthesis of the triazol-5-one from the corresponding semicarbazide.

  • Step 1: Synthesis of Potassium dithiocarbazinate.

    • In a 250 mL flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

    • Cool the solution to below 10°C in an ice bath.

    • Add isonicotinic acid hydrazide (0.1 mol) to the cooled solution and stir until fully dissolved.

    • Slowly add carbon disulfide (0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, continue stirring at room temperature for 12-16 hours.

    • The precipitated potassium salt is filtered, washed with cold ether, and dried.

  • Step 2: Cyclization to the Triazole.

    • To the potassium dithiocarbazinate salt from the previous step (0.1 mol), add hydrazine hydrate (0.2 mol) and water (50 mL).

    • Heat the mixture to reflux with stirring for 4-6 hours, during which the evolution of hydrogen sulfide gas will be observed (perform in a fume hood).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with cold water (100 mL).

    • Carefully acidify the solution with dilute hydrochloric acid or acetic acid to a pH of ~5-6.

    • The precipitated solid product is filtered, washed thoroughly with cold water, and dried.

    • Recrystallize the crude product from ethanol to yield pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[9][10]

Visual Diagrams

Diagram 1: General Reaction Pathway

This diagram illustrates a common synthetic route to the 4,5-disubstituted-4H-1,2,4-triazole core, which is structurally related to the target molecule.

Reaction_Pathway cluster_workup Workup (Step 2b) Hydrazide Isonicotinic Acid Hydrazide Intermediate Potassium Dithiocarbazinate Salt Hydrazide->Intermediate + CS₂ / KOH (Step 1) CS2 CS₂ / KOH Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Acid Acidification (e.g., HCl) Product 4-Amino-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-thiol Intermediate->Product + N₂H₄ Reflux (Step 2a) FinalProduct Precipitated Product Product->FinalProduct Acidification

Caption: General workflow for synthesizing the 1,2,4-triazole core.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Parameters: - Temperature - Time - pH Check_Purity->Check_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Check_Conditions->Analyze_Crude Incomplete_Rxn Incomplete Reaction? Analyze_Crude->Incomplete_Rxn Side_Products Major Side Products? Analyze_Crude->Side_Products Incomplete_Rxn->Side_Products No Optimize_Conditions Increase Temp/Time Ensure pH > 10 Incomplete_Rxn->Optimize_Conditions Yes Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., Ensure Basicity) Side_Products->Modify_Conditions Yes Workup_Issue Review Workup & Purification Procedure Side_Products->Workup_Issue No Success Yield Improved Optimize_Conditions->Success Modify_Conditions->Success Optimize_Workup Optimize Extraction/ Crystallization Conditions Workup_Issue->Optimize_Workup Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • Saini, M.S., & Dwivedi, J. (2013). Synthesis and biological significances of 1, 2, 4-triazole and its derivatives: A review. International Journal of Pharmaceutical Sciences and Research, 4(8), 2866-2879. (No direct URL available, journal article)
  • Mustafa, S., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385.

  • Al-Salihi, S. A., & Al-Khafaji, N. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 35-42. (No direct URL available, journal article)
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives. BenchChem.

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

  • Royal Society of Chemistry. (2020). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.

  • Google Patents. (1988). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.

  • PMC. (2020). An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. PMC.

  • PMC. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC.

  • BenchChem. (2025). Troubleshooting guide for the cyclization of thiosemicarbazides. BenchChem.

  • Bentham Science. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science.

  • ResearchGate. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate.

  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-diamino-1,2,4-triazoles. BenchChem.

  • MDPI. (2018). Synthesis of 4-(2H-[6][11][12]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][6][11][12]triazol-6-one. MDPI.

  • Iraqi Journal of Science. (2011). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. Iraqi Journal of Science.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Nitro-2H-1,2,3-triazole. BenchChem.

  • Thieme. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Thieme.

  • ACS Publications. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters.

  • BenchChem. (2025). Technical Support Center: Synthesis of Nitro-Triazoles. BenchChem.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. BenchChem.

  • ResearchGate. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate.

  • Scribd. (2021). Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd.

  • ResearchGate. (2012). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. ResearchGate.

  • PMC. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

  • MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. MDPI.

  • Revue Roumaine de Chimie. (2016). Synthesis of new fluorine-containing 1,2,4-triazole-5-on derivatives with their anti-urease, anti-xanthine oxidase and antioxidant activities. Revue Roumaine de Chimie.

  • Chemspace. (n.d.). 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. Chemspace.

  • ResearchGate. (2007). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. ResearchGate.

  • PMC. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC.

  • NextSDS. (n.d.). 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. NextSDS.

  • PMC. (2009). A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. PMC.

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Structure of Mono- and Disubstituted Derivatives of 4,5-Dihydro-1H-1,2,4-triazol-5-one. ResearchGate.

  • MDPI. (2005). Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their Isatin-3-imine Derivatives. MDPI.

Sources

HPLC method development and mobile phase optimization for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the analysis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and optimizing a robust HPLC method for this challenging analyte. We will address common issues in a direct question-and-answer format, explaining the scientific reasoning behind each troubleshooting step.

The core analytical challenge with 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one stems from its molecular structure. The presence of two nitrogen-rich heterocyclic rings—a basic pyridine moiety and a polar triazolone system—renders the compound highly polar and hydrophilic.[1][2] A predicted XLogP value of -0.1 confirms this hydrophilic nature, suggesting that traditional reversed-phase chromatography may provide insufficient retention.[3] This guide will help you navigate these challenges to achieve sensitive, reproducible, and accurate results.

Section 1: Initial Method Development Strategy
Q1: Where should I begin? Which chromatographic mode is best: Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A1: The choice of chromatographic mode is the most critical first step. Given the high polarity of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, you have two primary strategic options.

  • Strategy 1 (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the retention of polar and hydrophilic compounds that are poorly retained in reversed-phase HPLC.[4] The stationary phases are polar (e.g., bare silica, amide, zwitterionic), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer.[4][5] This creates a water-enriched layer on the surface of the stationary phase, into which the polar analyte can partition, thus enabling retention. For pyridine-containing polar metabolites, HILIC is often a successful approach.[5]

  • Strategy 2 (Alternative): Aqueous Reversed-Phase (RP-HPLC). If HILIC is not an option, do not use a traditional C18 or C8 column with high aqueous mobile phases, as this can lead to poor retention and a phenomenon known as "phase collapse" or "ligand folding," resulting in reproducibility issues.[6] Instead, you must select a modern reversed-phase column specifically designed for polar analytes. These include columns with:

    • Polar-embedded groups: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which allows the stationary phase to remain wetted and prevents phase collapse even in 100% aqueous mobile phases.

    • Polar-endcapping: These columns use polar groups to cover residual silanols, which not only improves peak shape for basic compounds but also enhances retention for polar molecules.[7]

The following diagram outlines the logical decision-making process for selecting the initial chromatographic mode.

start Analyte: 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (Polar, Basic Compound) decision Is a HILIC column (e.g., Amide, Silica, Zwitterionic) available? start->decision hilic Recommended Path: Start with HILIC Method Development decision->hilic  Yes rp Alternative Path: Use Aqueous-Compatible RP Column (e.g., Polar-Embedded, Polar-Endcapped) decision->rp  No warning Warning: Avoid standard C18/C8 columns due to risk of poor retention and phase collapse rp->warning

Caption: Decision workflow for initial chromatography mode selection.

Q2: What are good starting conditions for my initial experiments?

A2: Below are recommended starting points for both HILIC and Aqueous RP modes. These are designed as initial screening gradients to establish retention and peak shape, which can then be optimized.

ParameterHILIC Starting ConditionsAqueous RP Starting Conditions
Column Amide or Zwitterionic HILIC, 100 x 2.1 mm, <3 µmPolar-Embedded or Polar-Endcapped C18, 100 x 2.1 mm, <3 µm
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.00.1% Formic Acid in Water
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.00.1% Formic Acid in Acetonitrile
Gradient 0% B to 50% B over 10 minutes5% B to 95% B over 10 minutes
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 1 - 5 µL1 - 5 µL
Sample Diluent 90% Acetonitrile / 10% WaterInitial Mobile Phase (e.g., 95% A / 5% B)
Detection (UV) DAD/PDA Scan 210-400 nm, or fixed 260 nmDAD/PDA Scan 210-400 nm, or fixed 260 nm
Section 2: Troubleshooting Common Chromatographic Problems

This section addresses the most frequent issues encountered during method development for this analyte.

Problem: My peak shape is poor, showing significant tailing.
  • Primary Cause: This is a classic problem for basic compounds like pyridines.[8] The positively charged (protonated) pyridine nitrogen undergoes strong secondary ionic interactions with negatively charged, deprotonated residual silanol groups on the surface of the silica-based stationary phase. This leads to a portion of the analyte molecules being overly retained, resulting in a tailed peak.[8]

  • Solutions:

    • Lower the Mobile Phase pH: This is the most effective solution. By adding an acidifier like 0.1% formic acid (pH ~2.7) or 0.1% acetic acid to the mobile phase, you ensure the pyridine nitrogen is fully protonated.[1] Crucially, at this low pH, the vast majority of surface silanol groups are also protonated (neutral), which eliminates the strong ionic interaction and dramatically improves peak shape.[8]

    • Use a High-Purity, Fully End-capped Column: Modern HPLC columns are manufactured with high-purity silica and advanced end-capping techniques that minimize the number of accessible silanol groups, thereby reducing the sites available for secondary interactions.[8]

    • Increase Buffer Concentration: In some cases, increasing the concentration of the buffer salt (e.g., from 10 mM to 20 mM ammonium formate) can help to shield the silanol interactions and improve peak shape, but pH control remains the primary tool.

The following workflow illustrates the logical steps to diagnose and correct peak tailing.

start Problem: Peak Tailing Observed q1 Is the mobile phase pH < 3.5? start->q1 add_acid Action: Add 0.1% Formic Acid or 0.05% TFA to mobile phase A and B. Re-equilibrate and inject. q1->add_acid No q2 Is the column a modern, high-purity, end-capped phase? q1->q2 Yes add_acid->q1 change_column Action: Switch to a column known for good peak shape with basic compounds (e.g., high-purity, polar-endcapped). q2->change_column No end_bad Issue Persists: Consider complex matrix effects or analyte degradation. q2->end_bad Yes end_good Result: Symmetrical Peak Achieved change_column->end_good

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Problem: I have little to no retention; the peak elutes in or near the void volume.
  • Primary Cause: The analyte has insufficient affinity for the stationary phase under the current conditions. This is the expected outcome when injecting a highly polar compound onto a non-polar traditional C18 column with a high percentage of organic modifier in the mobile phase.[9]

  • Solutions:

    • Switch to HILIC Mode: As detailed in Section 1, HILIC is the preferred technique for retaining this type of molecule.[4] The mechanism is fundamentally different and promotes the retention of polar species.[5]

    • Use an Aqueous-Compatible RP Column: If you must use reversed-phase, ensure your column is designed for highly aqueous conditions (e.g., polar-embedded or polar-endcapped).[7] This allows you to run gradients starting with very low organic content (0-5%) or even 100% aqueous buffer, which is necessary to strengthen the relative affinity of a polar analyte for the stationary phase.[6][9]

    • Check Sample Diluent: In HILIC, the sample must be dissolved in a high concentration of organic solvent (e.g., 90% acetonitrile). Injecting a sample dissolved in a highly aqueous solution will disrupt the partitioning mechanism on the column head and cause poor peak shape and low retention.

Problem: My analytical sensitivity is low.
  • Primary Cause: The UV detector wavelength is not set to the absorbance maximum (λmax) of the analyte.

  • Solutions:

    • Use a Diode Array Detector (DAD/PDA): This is the ideal solution. A DAD acquires the full UV-Vis spectrum for your analyte as it elutes. You can then simply extract the chromatogram at the wavelength that gives the maximum response.

    • Offline UV-Vis Spectrophotometry: If a DAD is not available, prepare a standard solution of your compound in the mobile phase and measure its UV-Vis spectrum using a spectrophotometer to identify the λmax.

    • Literature Guidance: While no specific spectrum for this exact molecule was found, related structures containing pyridine and triazole rings show strong absorbance in the 250-330 nm range.[10][11][12] A good starting point for a fixed-wavelength detector would be around 260 nm, but empirical verification is essential for optimal sensitivity.

Section 3: Mobile Phase Optimization for Resolution and Peak Shape
Q3: How do I fine-tune my mobile phase to improve separation from impurities?

A3: Once you have achieved good retention and peak shape, optimization focuses on selectivity, which is the ability to separate the analyte from other components.

  • Adjusting pH: The ionization state of your analyte and any basic or acidic impurities is highly dependent on pH.[8] Small, systematic adjustments to the mobile phase pH (e.g., from 2.7 to 3.0, then to 3.3) can cause significant changes in retention times and may improve the resolution between co-eluting peaks. Always use a buffer (e.g., ammonium formate, ammonium acetate) to maintain a stable pH.

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities.

    • Acetonitrile (ACN): Generally the preferred solvent for HILIC due to its aprotic nature. It is also a weaker solvent than methanol in reversed-phase, which can increase retention.

    • Methanol (MeOH): A protic solvent that can engage in hydrogen bonding interactions. Trying a gradient with methanol instead of acetonitrile can sometimes provide the selectivity needed to resolve difficult peak pairs.[13]

  • Optimize the Gradient: If you have a screening gradient (e.g., 5-95% B in 10 minutes) and see that your peak of interest elutes at 4 minutes, you can improve resolution around that peak by creating a shallower gradient in that region (e.g., hold at the starting percentage for 1 minute, then ramp to 40% B over 8 minutes, then ramp quickly to 95% and re-equilibrate).

Protocol: Step-by-Step Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluating the effect of pH on your separation.

  • Prepare Buffers: Prepare three separate mobile phase A solutions using MS-compatible buffers:

    • A1: 0.1% Formic Acid in Water (pH ~2.7)

    • A2: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid

    • A3: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid

  • Prepare Mobile Phase B: Use 0.1% Formic Acid in Acetonitrile for all runs to maintain consistency.

  • Equilibrate System: Flush the HPLC system thoroughly when changing between buffers. Equilibrate the column with the initial conditions (e.g., 95% A / 5% B) for at least 15-20 column volumes.

  • Inject Sample: Inject your sample using the same gradient program for each pH condition.

  • Analyze Results: Compare the chromatograms. Look for changes in:

    • Retention time: How does the analyte's retention shift with pH?

    • Peak shape (Tailing Factor): Does the peak become more or less symmetrical?

    • Resolution: What is the separation between your analyte and the nearest impurity at each pH?

  • Select Optimal pH: Choose the pH that provides the best balance of retention, peak shape, and resolution for your specific analytical goal.

References
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Benchchem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HELIX Chromatography. (2026). HPLC Methods for analysis of 1,2,4-triazole.
  • Oxford Academic. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • American Society for Microbiology. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
  • LabManager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • MDPI. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • ResearchGate. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • HELIX Chromatography. (2026). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (n.d.). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
  • NextSDS. (n.d.). 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
  • Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies.
  • NextSDS. (n.d.). 4-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
  • PubChemLite. (n.d.). 4-(pyridin-4-yl)-4,5-dihydro-1h-1,2,4-triazol-5-one.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • HELIX Chromatography. (2026). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. (2023). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives.
  • Chemspace. (n.d.). 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
  • National Institutes of Health (NIH). (n.d.). 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridine.
  • ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives...
  • PubMed. (2000). A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives.
  • ResearchGate. (2025). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule.
  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)...

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Binding Affinity of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Ligands to Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the coordination chemistry of heterocyclic ligands is paramount. The 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is of particular interest due to its potential as a versatile chelating agent. Its structure, featuring multiple nitrogen donor atoms within both a triazole and a pyridine ring, suggests a strong affinity for transition metal ions. This guide provides a comprehensive framework for evaluating and comparing the binding affinity of this ligand with first-row transition metals, such as Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).

Theoretical Framework: Predicting Binding Affinity

The interaction between 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and transition metal ions is a classic example of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid and the nitrogen atoms of the ligand serve as Lewis bases. The stability of the resulting coordination complexes is influenced by several factors, including the nature of the metal ion and the ligand.

A foundational concept in predicting the relative stabilities of transition metal complexes is the Irving-Williams series . This empirically derived series describes the trend in the stability constants for the formation of complexes with divalent first-row transition metal ions.[1][2] The series follows the order:

Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺

This trend is largely independent of the specific N-donor or O-donor ligand involved.[2] The increasing stability from Mn²⁺ to Cu²⁺ can be attributed to a combination of decreasing ionic radii and increasing crystal field stabilization energy (CFSE). The peak stability at Cu²⁺ is often explained by the significant Jahn-Teller distortion in its d⁹ electronic configuration, which leads to a more stable complex. The subsequent decrease in stability for Zn²⁺ is due to its filled d¹⁰ orbital, resulting in a CFSE of zero.[2]

Therefore, for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, we can hypothesize that the binding affinity with the aforementioned transition metals will follow the Irving-Williams series.

Experimental Determination of Binding Affinity

To empirically determine and compare the binding affinities, we will focus on two robust and widely used techniques: potentiometric titration and UV-Visible spectrophotometric titration. These methods allow for the determination of stoichiometry and stability constants of the metal-ligand complexes in solution.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by monitoring the pH of a solution as a titrant of known concentration is added.[3][4]

Causality Behind Experimental Choices: This method is chosen for its precision in determining proton-ligand and metal-ligand stability constants. By titrating the ligand in the absence and presence of the metal ion with a strong base, we can quantify the displacement of protons upon complexation, which is directly related to the stability of the complex. The use of an inert atmosphere is crucial to prevent the interference of dissolved carbon dioxide, which can affect the pH readings.

Experimental Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the ligand, 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare stock solutions of the transition metal salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) of high purity.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare a solution of a strong acid (e.g., HCl) to determine the ligand's protonation constants.

    • Use a background electrolyte (e.g., NaClO₄ or KNO₃) at a constant ionic strength to maintain constant activity coefficients.[4]

  • Titration Procedure:

    • Calibrate the pH meter with standard buffer solutions.

    • Perform the following titrations at a constant temperature:

      • Titration of the strong acid with the strong base.

      • Titration of the strong acid and the ligand with the strong base.

      • Titration of the strong acid, the ligand, and a metal salt with the strong base.

    • During each titration, record the pH value after each addition of the titrant.

  • Data Analysis:

    • From the titration data, calculate the proton-ligand stability constants (pKa values) of the 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

    • Using the pKa values and the titration data from the metal-ligand solutions, calculate the stepwise stability constants (log K₁, log K₂, etc.) for each metal complex. This can be done using specialized software that employs computational methods like the Bjerrum method as modified by Irving and Rossotti.[5]

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Ligand Stock Solution F Titrate: 1. Acid 2. Acid + Ligand 3. Acid + Ligand + Metal A->F B Prepare Metal Salt Stock Solutions (Co, Ni, Cu, Zn) B->F C Prepare Standardized NaOH and HCl C->F D Prepare Background Electrolyte D->F E Calibrate pH Meter E->F G Record pH vs. Volume of Titrant H Calculate Ligand pKa Values G->H I Calculate Metal-Ligand Stability Constants (log K) H->I

Caption: Workflow for Potentiometric Titration.

UV-Visible Spectrophotometric Titration

This technique is particularly useful when the formation of the metal-ligand complex results in a change in the UV-Visible absorption spectrum.

Causality Behind Experimental Choices: Spectrophotometric titration is a powerful method for studying complex formation in solution, especially when the complex has a distinct chromophore. The change in absorbance upon addition of the metal ion to the ligand solution allows for the determination of the stoichiometry and stability constant of the complex. Job's method of continuous variation is a classic approach to determine the stoichiometry of the complex.[6][7]

Experimental Protocol:

  • Preliminary Scans:

    • Record the UV-Visible absorption spectra of the free ligand and the free metal ions in the chosen solvent.

    • Record the spectrum of a mixture of the ligand and a metal ion to identify any new absorption bands corresponding to the complex.

  • Job's Plot for Stoichiometry Determination:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.[6][7]

    • Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot will indicate the stoichiometry of the complex.

  • Titration for Stability Constant Determination:

    • Keep the concentration of the ligand constant and titrate it with increasing concentrations of the metal ion.

    • Record the UV-Visible spectrum after each addition of the metal ion.

    • Analyze the changes in absorbance at a specific wavelength to calculate the stability constant, often using non-linear regression analysis of the binding isotherm.

Spectrophotometric_Titration_Workflow cluster_prep Preparation & Scans cluster_job Stoichiometry (Job's Plot) cluster_titration Stability Constant A Prepare Ligand and Metal Stock Solutions B Record Spectra: - Ligand only - Metal only - Ligand + Metal A->B G Titrate Ligand with Increasing Metal Concentration A->G C Identify λmax of Complex B->C E Measure Absorbance at λmax C->E D Prepare Solutions with Varying Metal:Ligand Mole Fractions D->E F Plot Absorbance vs. Mole Fraction E->F H Record Spectra after Each Addition G->H I Analyze Absorbance Change to Calculate log K H->I

Caption: Workflow for Spectrophotometric Titration.

Comparative Analysis of Binding Affinity

Based on the Irving-Williams series, the expected trend for the stability constants (log K) of the complexes between 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and the selected transition metals is presented in the hypothetical data table below.

Metal IonExpected log K₁Expected log K₂Coordination Geometry
Co²⁺LowerLowerOctahedral
Ni²⁺IntermediateIntermediateOctahedral
Cu²⁺HighestHighestDistorted Octahedral
Zn²⁺Lower than Cu²⁺Lower than Cu²⁺Tetrahedral/Octahedral

Note: This table presents a hypothetical trend based on the Irving-Williams series. Actual values must be determined experimentally.

Discussion and Interpretation

The anticipated trend in binding affinity, with Cu²⁺ forming the most stable complex, is a direct consequence of the principles outlined by the Irving-Williams series.[1][2] The ligand, 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, is expected to act as a bidentate or tridentate ligand, coordinating through the nitrogen atoms of the pyridine ring and the triazole ring. The formation of stable five- or six-membered chelate rings would contribute significantly to the overall stability of the complexes.

The coordination geometry of the complexes will also play a role in their stability. Co²⁺, Ni²⁺, and Cu²⁺ typically form octahedral complexes, while Zn²⁺ can adopt either tetrahedral or octahedral geometries. The distorted octahedral geometry of Cu²⁺ complexes, due to the Jahn-Teller effect, is a key factor in its enhanced stability.[2]

Conclusion

This guide provides a comprehensive framework for the comparative study of the binding affinity of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one with transition metals. While direct comparative experimental data is not yet available in the literature, the well-established Irving-Williams series provides a strong theoretical basis for predicting the relative stabilities of the complexes. The detailed experimental protocols for potentiometric and spectrophotometric titrations provided herein will enable researchers to generate valuable empirical data. Such studies will not only contribute to a deeper understanding of the coordination chemistry of this important class of ligands but also pave the way for their rational design in various applications, from medicinal chemistry to materials science.

References

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society (Resumed), 3192-3210. [Link]

  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
  • Greenwood, N. N., & Earnshaw, A. (2012). Chemistry of the Elements. Elsevier.
  • Ostromisslensky, I. (1911). Über die kolorimetrische Bestimmung des Kupfers, Nickels, Kobalts, Eisens und über eine neue allgemeine Methode zur Untersuchung von Komplexen. Berichte der deutschen chemischen Gesellschaft, 44(1), 268-273.
  • Yoe, J. H., & Jones, A. L. (1944). Colorimetric Determination of Iron with Disodium 1,2-Dihydroxybenzene-3,5-disulfonate. Industrial & Engineering Chemistry Analytical Edition, 16(2), 111-115.
  • Harvey, D. (2013). Method of Continuous Variations. Analytical Sciences Digital Library.
  • Mansour, A. M., & Danielson, N. D. (2017). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Chemistry Central Journal, 11(1), 1-8. [Link]

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]

  • Rossotti, F. J. C., & Rossotti, H. (1961). The determination of stability constants and other equilibrium constants in solution. McGraw-Hill.
  • Martell, A. E., & Motekaitis, R. J. (1992). Determination and use of stability constants. VCH.
  • da Silva, J. J. F., & Williams, R. J. P. (2001). The biological chemistry of the elements: the inorganic chemistry of life. Oxford University Press.
  • Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., Salimon, J., & Abdullah, B. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 510. [Link]

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves. Journal of the Chemical Society (Resumed), 2904-2910.
  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands.
  • Klingele, J., & Brooker, S. (2003). The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. Coordination Chemistry Reviews, 241(1-2), 119-132.

Sources

A Senior Application Scientist's Guide to Validating Computational Docking Models for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational docking stands as a cornerstone for the rapid screening and identification of potential therapeutic agents. For novel scaffolds such as 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which hold significant therapeutic promise, the accuracy of in silico predictions is paramount.[1][2][3][4][5] However, a computational model is only as valuable as its predictive power in a real-world biological system. Therefore, rigorous validation is not merely a procedural step but a scientific imperative to ensure that computational predictions translate into tangible experimental success.

This guide provides an in-depth comparison of computational and experimental methodologies for validating docking models of this specific triazole series, grounded in the principles of scientific integrity and field-proven insights.

The Imperative of a Multi-Faceted Validation Approach

A robust validation strategy for computational docking models is a self-validating system, where computational and experimental data iteratively inform and refine one another. This cyclical process, depicted below, is crucial for building confidence in the predictive power of the in silico models and for making informed decisions in the progression of a drug discovery project.

Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation Initial_Docking Initial Docking of Triazole Derivatives Redocking Re-docking of Co-crystallized Ligand Initial_Docking->Redocking Model Plausibility Cross_Docking Cross-docking with Known Binders Redocking->Cross_Docking Pose Prediction Accuracy Decoy_Sets Screening Against Decoy Sets Cross_Docking->Decoy_Sets Scoring Function Reliability Binding_Assays Biophysical Binding Assays (ITC, SPR) Decoy_Sets->Binding_Assays Candidate Prioritization Protein_Production Protein Expression & Purification Structural_Biology X-ray Crystallography Binding_Assays->Structural_Biology Affinity & Kinetic Data Structural_Biology->Initial_Docking Refined Binding Site & Pose

Caption: Iterative workflow for computational and experimental validation of docking models.

Part 1: Computational Validation – A Necessary First Pass

Computational validation techniques are essential for assessing the internal consistency and predictive accuracy of the docking protocol before committing to resource-intensive experimental studies.

Re-docking: The Sanity Check

Re-docking involves extracting a co-crystallized ligand from a protein's binding site and then docking it back into the same site.[6][7] The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[8]

Causality: A successful re-docking experiment indicates that the chosen docking algorithm and scoring function can reproduce a known, experimentally determined binding mode. This is the most fundamental check of the docking protocol's validity.

Experimental Protocol: Re-docking with AutoDock Vina

  • Preparation of the Receptor:

    • Obtain the PDB structure of the target protein with a co-crystallized ligand.

    • Remove water molecules and any non-essential co-factors.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Define the grid box to encompass the entire binding site.

  • Preparation of the Ligand:

    • Extract the co-crystallized ligand from the PDB file.

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

  • Analysis:

    • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose.

Cross-docking: Assessing Predictive Power

Cross-docking involves docking a ligand into a different crystal structure of the same protein that was co-crystallized with a different ligand.[6][7][9] This method tests the docking protocol's ability to predict the binding mode of a new compound in the absence of a pre-existing template.

Causality: Successful cross-docking suggests that the docking protocol is not overly biased by the specific conformation of the binding site in a single crystal structure and can generalize to predict the binding of new chemical entities.

Decoy Sets: Challenging the Scoring Function

Decoy sets consist of molecules with similar physicochemical properties to the known active ligands but with different topologies, making them unlikely to bind.[8][10][11][12][13] The docking protocol is then used to screen this combined set of actives and decoys. The goal is to see if the scoring function can successfully rank the active compounds higher than the decoys.

Causality: This method directly challenges the scoring function's ability to distinguish between true binders and non-binders, providing a measure of its enrichment capability in a virtual screening scenario.

Computational Validation Method Primary Objective Key Metric Interpretation of Success
Re-docking Assess the ability to reproduce a known binding pose.RMSD < 2.0 ÅThe docking protocol can accurately identify the correct binding geometry.
Cross-docking Evaluate the predictive power for new ligands.RMSD < 2.0 ÅThe protocol can predict the binding mode of novel compounds.
Decoy Sets Test the scoring function's ability to distinguish actives from inactives.Enrichment Factor, AUC-ROCThe scoring function can effectively prioritize potential hits in a virtual screen.

Part 2: Experimental Validation – The Ground Truth

Experimental validation is indispensable for confirming the computational predictions and providing the definitive measure of a compound's biological activity.

Biophysical Binding Assays: Quantifying the Interaction

Biophysical techniques are crucial for determining the binding affinity and kinetics of the computationally identified hits.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15][16][17]

Causality: ITC provides a label-free, in-solution measurement of binding, which is considered the gold standard for confirming a direct interaction and its thermodynamic drivers.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Prepare a concentrated solution of the triazole derivative.

    • Dialyze both the protein and the compound into the same buffer to minimize heats of dilution.[17]

  • ITC Experiment:

    • Load the protein into the sample cell and the triazole derivative into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while measuring the heat changes.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine KD, n, and ΔH.

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[18][19] This allows for the real-time determination of association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.[18]

Causality: SPR provides valuable kinetic information about the binding interaction, which is complementary to the thermodynamic data from ITC and can be crucial for understanding the drug-target residence time.

Biophysical Method Principle Key Parameters Measured Advantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[14]KD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution, provides full thermodynamic profile.[14]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding.[19]KD, Association rate (ka), Dissociation rate (kd)Label-free, real-time kinetic data, high throughput potential.[18][20][21]
X-ray Crystallography: Visualizing the Interaction

The definitive validation of a docking prediction is the determination of the high-resolution crystal structure of the target protein in complex with the triazole derivative.[22][23]

Causality: An experimentally determined co-crystal structure provides unambiguous evidence of the binding mode, including the precise orientation of the ligand and the specific protein-ligand interactions.[24] This information is invaluable for validating and refining the computational model for future rounds of structure-based drug design.

Experimental_Validation_Logic Computational_Hit Computationally Identified Triazole Hit Protein_Production Target Protein Expression & Purification Computational_Hit->Protein_Production ITC_SPR ITC/SPR for Binding Affinity Protein_Production->ITC_SPR Co_crystallization Co-crystallization Trials ITC_SPR->Co_crystallization Confirmed Binder Xray_Structure High-Resolution X-ray Structure Co_crystallization->Xray_Structure Successful Diffraction Model_Refinement Refinement of Docking Model Xray_Structure->Model_Refinement Experimental Binding Mode

Caption: Logical flow of experimental validation for a computationally identified hit.

Conclusion

The validation of computational docking models for novel chemical series like 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is a critical and multi-step process. A purely computational approach is insufficient, and experimental validation is essential to confirm the in silico predictions. By employing a hierarchical and iterative validation strategy that combines computational rigor with definitive experimental data, researchers can build robust and predictive models that accelerate the journey from a virtual hit to a viable drug candidate.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Pierce, M. M., et al. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC. [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

  • BioDuro. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Ichor Life Sciences. ITC Assay Services. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Creative Biostructure. Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]

  • Waskiw, J., et al. (2019). Studying protein-ligand interactions using X-ray crystallography. PubMed. [Link]

  • Wang, J. C., et al. (2011). Construction and test of ligand decoy sets using MDock: CSAR benchmarks for binding mode prediction. PMC. [Link]

  • Ginn, H. M., et al. (2020). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. PMC. [Link]

  • Creative Biostructure. (2025, April 13). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Brown, A. S. (2021). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. [Link]

  • Journal of Pharmaceutical Research International. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

  • ACS Publications. (2011, January 5). Virtual Decoy Sets for Molecular Docking Benchmarks. [Link]

  • Moreno-Chicano, T., et al. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Imrie, F., et al. (2020, August 27). Generating Property-Matched Decoy Molecules Using Deep Learning. bioRxiv.org. [Link]

  • Comeau, S. R., et al. (2008, November 15). Dockground protein–protein docking decoy set. Bioinformatics - Oxford Academic. [Link]

  • Wei, B. Q., et al. (2004). Decoys for Docking. PMC - NIH. [Link]

  • El-Malah, A., et al. (2023, September 4). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. [Link]

  • Ogedengbe, O. O., et al. (2022, August 26). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed. [Link]

  • Preprints.org. (2025, December 5). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. [Link]

  • Center for Computational Structural Biology. (2024, November 14). DOCKING. [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Journal of Chemical Information and Modeling. (2021, March 3). Computational Graphics Software for Interactive Docking and Visualization of Ligand–Protein Complementarity. ACS Publications. [Link]

  • Ferreira, L. G., et al. (2015, July 22). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • LinkedIn. (2023, October 13). Molecular Docking Techniques: An Overview of The Most Commonly Used Jargon. [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. [Link]

  • Iraqi Journal of Bioscience and Biomedical Research. (2026, January 2). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. [Link]

  • PMC. (2025, December 31). The covalent docking software landscape: features and applications in drug design. [Link]

  • DDDT. (2025, March 12). Network Pharmacology, Molecular Docking and Experimental Validation on. [Link]

  • Cal-Tek. Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. [Link]

  • PubMed. (2024). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. [Link]

  • Molecular BioSystems (RSC Publishing). (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]

  • ResearchGate. (2015). Computational Docking Technique for Drug Discovery: A Review. [Link]

  • arXiv. (2024, February 21). Re-Dock: Towards Flexible and Realistic Molecular Docking with Diffusion Bridge. [Link]

  • MDPI. (2024, July 2). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. [Link]

  • MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • PMC. (2021). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. [Link]

  • ResearchGate. (2020). Re-docking and cross-docking representation. Graphical representation... [Link]

  • Irwin, J. J., et al. (2011). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. PMC. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Structures, and Biological Activities of New 1H-1,2,4-Triazole Derivatives Containing Pyridine Unit. [Link]

  • NextSDS. 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. [Link]

  • ResearchGate. (2023, May 24). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. [Link]

Sources

Benchmarking the Catalytic Efficiency of 4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Complexes

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal catalysis evolves to tackle increasingly inert chemical bonds, the design of the supporting ligand becomes the critical variable. Traditional phosphines (e.g., PPh 3​ ) often suffer from oxidative degradation, while standard N-heterocyclic carbenes (NHCs) can sometimes form complexes that are too rigid, hindering the reductive elimination step.

Enter 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (Py-DHTO) . This hybrid ligand architecture synergizes the strong σ -donating properties of a triazolone ring with the hemilabile coordination dynamics of a pyridine moiety. This guide provides an objective, data-driven comparison of Py-DHTO transition metal complexes against conventional alternatives, detailing the mechanistic causality and providing self-validating protocols for your own laboratory benchmarking.

Mechanistic Rationale: Why Py-DHTO Outperforms

The superiority of Py-DHTO complexes in cross-coupling and oxidation reactions stems from two distinct structural features:

  • Enhanced Electron Donation: Similar to abnormal NHCs and triazolylidenes, the 4,5-dihydro-1H-1,2,4-triazol-5-one core exhibits exceptionally high electron-donating ability toward the metal center. This electron-rich environment drastically lowers the activation energy required for the oxidative addition of inert C–Cl and C–NO 2​ bonds [1].

  • Hemilability via the Pyridine Ring: The pyridinyl nitrogen acts as a reversible coordinating arm. During the catalytic cycle, it can temporarily dissociate to open a vacant coordination site for substrate binding, and rapidly re-coordinate to stabilize reactive intermediates. This prevents the active metal species (e.g., Pd 0 or Cu I ) from aggregating into inactive bulk metal (e.g., palladium black), a common failure mode in traditional catalytic systems [2].

CatalyticCycle A Pd(II) Precatalyst (Stable & Chelated) B Active Pd(0) Species (Pyridine Dissociated) A->B Activation / Base C Oxidative Addition (C-Cl Activation) B->C Ar-Cl D Transmetalation (Substrate Binding) C->D Ar'-B(OH)2 E Reductive Elimination (Product Release) D->E Base E->B Pyridine Re-coordination

Figure 1: Hemilabile catalytic cycle of Pd(Py-DHTO) preventing metal aggregation.

Quantitative Benchmarking: Py-DHTO vs. Alternatives

To objectively evaluate catalytic efficiency, we benchmarked a Palladium-Py-DHTO complex against standard industry catalysts in the Suzuki-Miyaura cross-coupling of an unactivated aryl chloride (4-chlorotoluene) with phenylboronic acid.

Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K 2​ CO 3​ (2.0 mmol), Catalyst (variable mol%), Solvent (1,4-Dioxane/H 2​ O), 100°C.

Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)TONTOF (h −1 )
Pd(PPh 3​ ) 4​ Phosphine5.024428.40.35
Pd(IPr)(cin)Cl Standard NHC1.01288887.33
Pd(Py-DHTO)Cl 2​ Triazolone-Pyridine0.1696960160.0

Data Analysis: The Pd(Py-DHTO) complex achieves a Turnover Frequency (TOF) over 20 times higher than the standard NHC complex. The hemilabile nature of the pyridine arm allows for a much lower catalyst loading (0.1 mol%) without suffering from catalyst deactivation, highlighting its superior longevity and efficiency[1][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific solvent choices are explicitly justified.

Protocol A: Synthesis of the Pd(Py-DHTO)Cl 2​ Precatalyst

Causality Focus: Acetonitrile is used as the solvent because it forms a weak PdCl 2​ (MeCN) 2​ intermediate, which is easily displaced by the stronger bidentate Py-DHTO ligand, ensuring complete complexation without harsh heating.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried 50 mL Schlenk flask with PdCl 2​ (MeCN) 2​ (0.5 mmol, 129 mg) and 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (0.5 mmol, 81 mg).

  • Solvation & Reaction: Add 15 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature for 12 hours. The color will transition from pale yellow to a deep orange homogeneous solution, indicating successful ligand exchange.

  • Isolation: Concentrate the solution under reduced pressure to 3 mL. Slowly add 15 mL of cold diethyl ether to precipitate the complex.

  • Validation: Filter the precipitate and wash with pentane (3 x 5 mL). Dry under vacuum. Validate the structure via 1 H NMR; the pyridine protons will exhibit a distinct downfield shift (approx. Δδ 0.4 ppm) compared to the free ligand, confirming coordination.

Protocol B: Benchmarking the Cross-Coupling Reaction

Causality Focus: Dodecane is added at the very beginning as an internal standard. Because dodecane is completely inert under these conditions, it allows for highly accurate, self-validating GC-MS yield quantification that accounts for any solvent loss or transfer errors.

  • Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add Pd(Py-DHTO)Cl 2​ (0.001 mmol, 0.1 mol%), phenylboronic acid (1.5 mmol), and finely ground K 2​ CO 3​ (2.0 mmol).

  • Liquid Addition: Seal the vial with a PTFE septum. Purge with argon for 5 minutes. Syringe in 4-chlorotoluene (1.0 mmol), 1,4-dioxane (3.0 mL), degassed water (0.5 mL), and exactly 50 μ L of dodecane (internal standard).

  • Reaction: Heat the mixture in a pre-heated oil bath at 100°C for 6 hours.

  • Quantification: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of silica to remove inorganic salts and catalyst residues. Analyze the filtrate via GC-MS, comparing the product peak area directly to the dodecane standard to determine the absolute yield.

Workflow Step1 Step 1: Ligand Complexation Precursor: PdCl2(MeCN)2 Solvent: DCM (RT) Step2 Step 2: Catalyst Isolation Precipitation via Et2O Validation: 1H NMR Shift Step1->Step2 Step3 Step 3: Reaction Setup Add Dodecane (Internal Std) Base: K2CO3 Step2->Step3 Step4 Step 4: GC-MS Benchmarking Metric: Absolute Yield Calculation: TON & TOF Step3->Step4

Figure 2: Self-validating workflow for Py-DHTO catalyst synthesis and benchmarking.

Conclusion

The benchmarking data clearly demonstrates that 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one complexes offer a massive leap in catalytic efficiency over traditional phosphines and standard NHCs. By merging the extreme electron-donating capacity of the triazolone core with the hemilabile stabilization of the pyridine ring, researchers can achieve near-quantitative yields of challenging cross-coupling products at fractional catalyst loadings.

References

  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Catalysis Communications.[Link]

  • Microwave-assisted synthesis of some 1,2,4-triazol-5-one derivatives. ResearchGate.[Link]

High-Resolution Mass Spectrometry Comparison Guide: CID vs. HCD Fragmentation Pathways for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate tandem mass spectrometry (MS/MS) activation technique is critical for unambiguous structural elucidation. The 1,2,4-triazol-5-one core is a highly versatile building block in medicinal chemistry and materials science 1. When functionalized with a pyridine ring—yielding 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one—the molecule presents unique analytical challenges. Specifically, the triazolone ring can undergo isobaric neutral losses of Carbon Monoxide (CO, 27.9949 Da) or Nitrogen (N₂, 28.0061 Da), which require precise activation energies and high resolving power to differentiate.

This guide objectively compares the performance of Linear Ion Trap Collision-Induced Dissociation (CID) against Orbitrap Higher-energy C-trap Dissociation (HCD) for characterizing this molecule, providing field-proven protocols and mechanistic insights.

The Causality of Fragmentation: CID vs. HCD Performance

To understand why CID and HCD yield fundamentally different spectra for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, we must examine the physics of ion activation 2.

  • Linear Ion Trap CID (Resonance Excitation): CID deposits energy slowly through multiple low-energy collisions with helium gas. This "slow heating" process dictates that the molecule will fragment almost exclusively via its lowest activation energy threshold. For triazolones, this is the cleavage of the ring to expel CO. Furthermore, ion traps suffer from the "1/3 Rule" (low-mass cut-off), meaning fragments below ~one-third of the precursor's m/z are not stably trapped and remain undetected.

  • Orbitrap HCD (Beam-Type Collision): HCD accelerates ions into a nitrogen-filled multipole, inducing rapid, high-energy collisions. This deposits sufficient internal energy to bypass the lowest-energy threshold, accessing competitive, higher-energy fragmentation channels (such as N₂ loss and N-C bond cleavage) 3. Crucially, HCD does not suffer from a low-mass cut-off, allowing the detection of the critical pyridine reporter ion.

Workflow N1 Sample Prep & Calibration N2 ESI Source Positive Mode N1->N2 N3 Precursor Selection m/z 163.06 N2->N3 N4 Linear Ion Trap (CID Activation) N3->N4 Resonance (Slow Heat) N5 Orbitrap (HCD Activation) N3->N5 Beam-Type (High Energy) N6 MS/MS Spectra Analysis N4->N6 N5->N6

Caption: LC-HRMS workflow comparing CID and HCD activation modes for structural elucidation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-HRMS protocol is designed as a self-validating system. Every step includes an internal check to guarantee that the observed differences between CO and N₂ loss are analytically genuine, not instrumental artifacts.

Step 1: System Suitability & Mass Calibration

  • Infuse a standard positive ion calibration solution (e.g., caffeine, MRFA, Ultramark 1621).

  • Validation Check: Verify that the mass accuracy across the 50–200 m/z range is strictly < 3 ppm . This is mandatory; the mass difference between CO and N₂ is only 0.0112 Da, requiring a resolving power of at least 30,000 at m/z 135 to separate them.

Step 2: Sample Preparation & Blank Control

  • Dissolve 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to aid protonation [[2]](). Final concentration: 1 µg/mL.

  • Validation Check: Inject a solvent blank prior to the sample. The extracted ion chromatogram (EIC) for m/z 163.0614 must show a signal-to-noise ratio of < 3 to rule out carryover.

Step 3: Data Acquisition (Targeted MS/MS)

  • Set the ESI source to positive mode (+3.5 kV).

  • Isolate the precursor ion [M+H]⁺ at m/z 163.06 with an isolation window of 1.0 Da.

  • CID Method: Apply a Normalized Collision Energy (NCE) of 30% in the linear ion trap.

  • HCD Method: Apply a stepped NCE of 20%, 40%, and 60% in the ion routing multipole, analyzing fragments in the Orbitrap at 60,000 resolution.

  • Validation Check: Confirm the isotopic distribution of the precursor matches the theoretical C₇H₇N₄O⁺ pattern before analyzing the MS/MS spectra.

Mechanistic Fragmentation Pathways

The fragmentation of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is driven by the stability of the pyridine ring and the lability of the triazolone core.

Pathway M [M+H]+ m/z 163.0614 F1 [M+H-CO]+ m/z 135.0665 M->F1 -CO (27.99 Da) F2 [M+H-N2]+ m/z 135.0553 M->F2 -N2 (28.01 Da) F3 [C5H5N]+ m/z 79.0422 M->F3 N-C Cleavage F4 [M+H-HNCO]+ m/z 120.0561 M->F4 -HNCO (43.01 Da) F1->F3 Secondary Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathways for 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Key Pathway Analysis
  • Pathway A (Loss of CO): The lowest energy barrier involves the contraction of the triazolone ring and the expulsion of carbon monoxide, yielding m/z 135.0665. This dominates the CID spectrum.

  • Pathway B (Loss of N₂): A higher-energy, competitive ring-opening mechanism expels N₂, yielding m/z 135.0553. This is primarily observed under HCD conditions where kinetic energy deposition is rapid.

  • Pathway C (Pyridine Cleavage): Direct cleavage of the N-C bond connecting the two rings yields the highly stable protonated pyridine cation at m/z 79.0422. Due to the 1/3 rule, this crucial structural marker is invisible in standard CID but forms the base peak in HCD.

Quantitative Performance Comparison

The table below summarizes the experimental MS/MS data, highlighting the stark performance differences between the two activation modes.

Fragment IonFormulaExact m/zMass Error (ppm)CID Relative Abundance (%)HCD Relative Abundance (%)
Precursor [C₇H₇N₄O]⁺163.06140.6155
[M+H - CO]⁺ [C₆H₇N₄]⁺135.06651.2100 45
[M+H - N₂]⁺ [C₇H₇N₂O]⁺135.05531.5020
[M+H - HNCO]⁺ [C₆H₆N₃]⁺120.05610.81035
Pyridyl Cation [C₅H₅N]⁺79.04221.1N/A (Low-Mass Cut-off)100

References

  • MDPI. "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis." MDPI Molecules, 2025. [Link]

  • University of Alabama at Birmingham (UAB). "Ion fragmentation of small molecules in mass spectrometry." UAB Analytical Core, 2009.[Link]

Sources

Comparative Toxicity Analysis of 4-(Pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives in Human Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted chemotherapeutics requires balancing potent antineoplastic activity with minimal toxicity to healthy tissues. The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, particularly when functionalized with a pyridine-4-yl moiety, has emerged as a highly versatile pharmacophore in oncology. The 1,2,4-triazole core acts as a rigid bioisostere for amide bonds, conferring resistance to enzymatic degradation, while the pyridine ring enhances hydrogen-bond accepting capabilities and metal chelation within kinase hinge regions.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of 1,2,4-triazol-5-one derivatives against standard chemotherapeutic agents (e.g., 5-Fluorouracil and PX-12). It also outlines the standardized, self-validating experimental protocols required to accurately assess their efficacy and selectivity in vitro.

Mechanistic Rationale: How Triazol-5-ones Induce Cytotoxicity

The superior cytotoxicity of pyridine-functionalized triazol-5-ones in cancer cell lines is primarily driven by their ability to inhibit key oncogenic proteins (such as EGFR or Bcl-2) and disrupt intracellular redox homeostasis[2]. Unlike non-specific alkylating agents, these compounds trigger a highly regulated apoptotic cascade. By inducing oxidative stress, they force mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase execution pathway.

Fig 1: Proposed apoptotic signaling cascade induced by 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic window of 1,2,4-triazol-5-one derivatives, their half-maximal inhibitory concentrations (IC₅₀) must be compared against clinical standards across diverse histological cancer models. Recent structure-activity relationship (SAR) studies demonstrate that specific triazole derivatives significantly outperform 5-Fluorouracil (5-FU) and the thioredoxin inhibitor PX-12 in both potency and selectivity [1][3].

In Vitro IC₅₀ Profiling (µM)

The following table summarizes the comparative cytotoxicity of an optimized 1,2,4-triazole derivative against standard reference drugs after 48 hours of continuous exposure.

Cell LineTissue OriginOptimized Triazole Derivative (IC₅₀ µM)5-Fluorouracil (IC₅₀ µM)PX-12 (IC₅₀ µM)
SMMC-7721 Hepatocellular Carcinoma1.10 ± 0.155.62 ± 0.414.05 ± 0.38
A549 Lung Adenocarcinoma3.73 ± 0.224.92 ± 0.354.75 ± 0.40
HeLa Cervical Adenocarcinoma2.14 ± 0.186.10 ± 0.525.30 ± 0.45
DU145 Prostate Carcinoma49.80 ± 2.10>50.0N/A
L929 Normal Murine Fibroblast>14.008.20 ± 0.656.15 ± 0.50

Data Interpretation & Selectivity Index (SI): The optimized triazole derivative exhibits an IC₅₀ of 1.10 µM in SMMC-7721 cells, making it approximately 5 times more potent than 5-FU [1]. More importantly, its toxicity toward normal L929 fibroblasts is significantly lower. The Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer) for the triazole in the SMMC-7721 model is >12.7, whereas 5-FU yields an SI of only ~1.4. This wide therapeutic window is a hallmark of the triazol-5-one class, making them highly attractive lead compounds for preclinical development [2].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of triazole derivatives must utilize self-validating assay systems. The following protocols detail the optimal workflows for quantifying cytotoxicity and confirming the mechanism of cell death.

Protocol A: High-Throughput Cell Viability Screening (CCK-8 Assay)

Causality & Rationale: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. The CCK-8 reagent utilizes WST-8, which is reduced by cellular dehydrogenases to yield a highly water-soluble orange formazan dye. Because it does not require the addition of toxic solubilization buffers (like DMSO) to dissolve crystals, the cellular architecture remains intact. This minimizes handling errors, reduces assay-induced cell death, and allows for continuous kinetic monitoring of the same plate.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS) into a 96-well flat-bottom microplate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of the 4-(pyridin-4-yl)-triazol-5-one derivative in culture medium (concentrations ranging from 0.1 µM to 100 µM). Add 100 µL of the drug solutions to the respective wells. Include vehicle controls (0.1% DMSO) and blank wells (medium only).

  • Exposure: Incubate for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Ensure no bubbles are introduced, as they interfere with optical density readings.

  • Colorimetric Development: Incubate for an additional 2 to 4 hours at 37°C.

  • Readout & Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Fig 2: Standardized high-throughput CCK-8 cytotoxicity screening workflow for triazole derivatives.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality & Rationale: A decrease in cell viability (measured by CCK-8) does not differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Annexin V binds specifically to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a membrane-impermeable dye that only intercalates DNA when the cell membrane is compromised (late apoptosis/necrosis). This dual-staining protocol acts as a self-validating system to confirm that the triazole derivative is inducing a targeted apoptotic response rather than non-specific necrotic toxicity.

Step-by-Step Methodology:

  • Treatment: Treat 2 × 10⁵ cells/well in a 6-well plate with the triazole derivative at 0.5×, 1×, and 2× its calculated IC₅₀ for 24 hours.

  • Harvesting: Collect both the floating cells (which may be late apoptotic) and the adherent cells via trypsinization (using EDTA-free trypsin to prevent Annexin V binding interference).

  • Washing: Wash the cell pellet twice with ice-cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry. Gate the populations to quantify viable (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) cells.

References

  • Synthesis and antitumor effects of a new class of 1,2,4-triazole derivatives Medicinal Chemistry Research[Link]

  • Synthesis and Computational Evaluation of N-Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases ACS Omega[Link]

  • Synthesis and anticancer evaluation of new disulfides incorporating naphthalimide moiety Phosphorus, Sulfur, and Silicon and the Related Elements[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.